PARP1-IN-8
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c24-17-9-6-10-18(15-17)25-21(28)13-14-27-23(29)20-12-5-4-11-19(20)22(26-27)16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYHFRMRSLOWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of Quinoline-8-Carboxamide Based PARP1 Inhibitors: A Technical Guide
Disclaimer: Extensive research did not identify a specific compound designated "PARP1-IN-8." This technical guide will therefore focus on a well-characterized class of potent PARP1 inhibitors, the quinoline-8-carboxamides , as a representative example to elucidate the principles of discovery, synthesis, and evaluation relevant to researchers, scientists, and drug development professionals in the field of PARP1 inhibition.
Introduction to PARP1 and the Rationale for Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage. It recognizes and binds to single-strand breaks (SSBs) in DNA, a common form of DNA damage. Upon binding, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, initiating the base excision repair (BER) pathway.
In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations that impair homologous recombination (HR), the inhibition of PARP1-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in synthetic lethality, a therapeutic strategy that selectively targets cancer cells while sparing normal cells with functional HR pathways. This vulnerability has driven the development of numerous PARP1 inhibitors as anti-cancer agents.
The discovery of quinoline-8-carboxamides as PARP1 inhibitors was based on designing a molecule that could maintain a specific pharmacophore conformation through an intramolecular hydrogen bond, mimicking the binding of the natural substrate NAD+ to the PARP1 active site.[1]
Synthesis of Quinoline-8-Carboxamide PARP1 Inhibitors
The synthesis of the quinoline-8-carboxamide scaffold allows for the introduction of chemical diversity at various positions to explore structure-activity relationships (SAR). A key intermediate in the synthesis of 3-substituted quinoline-8-carboxamides is 3-iodoquinoline-8-carboxamide .[1][2] Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings on this intermediate enable the efficient introduction of a variety of substituents at the 3-position in the final step of the synthesis.[1][2]
For the synthesis of 2-substituted quinoline-8-carboxamides, a different strategy is employed, often involving selective palladium-catalyzed couplings at the 2-position of a 2,8-dihaloquinoline precursor, followed by conversion of the 8-halo group to the carboxamide.[1][2]
Representative Synthesis Protocol: 3-Substituted Quinoline-8-Carboxamides
This protocol outlines a general synthetic route for the preparation of 3-substituted quinoline-8-carboxamides, based on the published literature.[1][2]
Step 1: Synthesis of 3-Iodo-8-nitroquinoline
This step introduces the key iodine atom at the 3-position and a nitro group at the 8-position which will later be converted to the carboxamide. The specific reagents and conditions for this initial step are detailed in the supporting information of the source publication.[2]
Step 2: Palladium-Catalyzed Cross-Coupling
The 3-iodo-8-nitroquinoline intermediate is then subjected to a palladium-catalyzed cross-coupling reaction to introduce the desired substituent at the 3-position.
-
Suzuki Coupling (for aryl or vinyl substituents):
-
Reactants: 3-iodo-8-nitroquinoline, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., THF) and water.
-
Conditions: The reaction mixture is typically heated.
-
-
Sonogashira Coupling (for alkynyl substituents):
-
Reactants: 3-iodo-8-nitroquinoline, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine).
-
Solvent: An organic solvent (e.g., THF or DMF).
-
Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
-
Stille Coupling (for various organotin substituents):
-
Reactants: 3-iodo-8-nitroquinoline, an organostannane reagent, and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Solvent: An organic solvent (e.g., THF or toluene).
-
Conditions: The reaction mixture is typically heated.
-
Step 3: Reduction of the Nitro Group
The nitro group at the 8-position is reduced to an amino group.
-
Reagents: A reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride).
-
Solvent: An alcohol (e.g., ethanol) or a mixture of solvents.
-
Conditions: The reaction is typically heated.
Step 4: Conversion of the Amino Group to a Carboxamide
The 8-aminoquinoline derivative is converted to the final 8-carboxamide.
-
Diazotization: The amino group is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HCl).
-
Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a cyanide salt (e.g., CuCN) to introduce a cyano group.
-
Hydrolysis: The cyano group is hydrolyzed to the carboxamide under acidic or basic conditions.
Quantitative Data: In Vitro PARP1 Inhibition
The inhibitory activity of the synthesized quinoline-8-carboxamide derivatives against human recombinant PARP1 was evaluated. The half-maximal inhibitory concentration (IC₅₀) values for a selection of these compounds are presented in the table below.
| Compound | Substituent at Position 2 | Substituent at Position 3 | PARP1 IC₅₀ (µM) |
| 1 | H | H | >100 |
| 2 | H | Methyl | 18 |
| 3 | H | Phenyl | >100 |
| 4 | H | 2-Thienyl | 25 |
| 5 | Methyl | H | 0.5 |
| 6 | Ethyl | H | 1.2 |
| 7 | Phenyl | H | >100 |
| 5-AIQ (reference) | - | - | 1.8 |
Data extracted from: Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor.[1]
The structure-activity relationship (SAR) studies of the 3-substituted compounds indicated a preference for small, narrow groups.[1] Notably, substituents at the 2-position were found to significantly increase the inhibitory potency, with the 2-methylquinoline-8-carboxamide (Compound 5) being the most active in the series with an IC₅₀ of 500 nM.[1]
Experimental Protocols
General Protocol for PARP1 Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against PARP1, based on common methodologies.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked DNA)
-
NAD⁺ (nicotinamide adenine dinucleotide)
-
Histones (as acceptor proteins)
-
Biotinylated NAD⁺
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and a detergent)
-
Stop solution (e.g., a strong acid)
-
96-well plates
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with histones and incubate to allow for protein adsorption. Wash the plate to remove unbound histones.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the PARP1 enzyme and activated DNA in the assay buffer.
-
Incubation: Add the reaction mixture to the wells of the histone-coated plate. Then, add the diluted test compounds to the respective wells.
-
Initiation of Reaction: Add a mixture of NAD⁺ and biotinylated NAD⁺ to all wells to start the PARP1 enzymatic reaction. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Detection:
-
Wash the plate to remove unincorporated biotinylated NAD⁺.
-
Add Streptavidin-HRP conjugate to the wells and incubate. The streptavidin will bind to the biotinylated PAR chains formed on the histones.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the HRP substrate. The HRP will catalyze a colorimetric reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The absorbance is proportional to the PARP1 activity. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
Caption: PARP1 signaling in response to DNA single-strand breaks.
Experimental Workflow for Screening PARP1 Inhibitors
Caption: A generalized workflow for the discovery and development of PARP1 inhibitors.
References
An In-depth Technical Guide to PARP1-IN-8: A Representative Study Using Olaparib
Disclaimer: The specific compound "PARP1-IN-8" is not a widely recognized chemical entity in publicly available scientific literature. Therefore, this guide utilizes Olaparib, a well-characterized and clinically approved PARP1 inhibitor, as a representative molecule to provide a comprehensive technical overview of the chemical structure, properties, mechanism of action, and experimental evaluation of potent PARP1 inhibitors. The principles and methodologies described herein are broadly applicable to the study of this class of compounds.
Chemical Structure and Properties
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] Its chemical structure is characterized by a phthalazinone core.[3]
Table 1: Chemical and Physical Properties of Olaparib
| Property | Value | Source(s) |
| IUPAC Name | 4-[(3-[(4-cyclopropylcarbonyl)piperazin-1-yl]carbonyl)-4-fluorophenyl]methyl(2H)phthalazin-1-one | [4] |
| Molecular Formula | C24H23FN4O3 | [5] |
| Molecular Weight | 434.5 g/mol | [5] |
| CAS Number | 763113-22-0 | [4] |
| Appearance | White to pale yellow crystalline solid | [6] |
| Solubility | DMSO: >10 mg/mL, Sparingly soluble in aqueous buffers | [7] |
| pKa | 12.07 | [6] |
Mechanism of Action and Signaling Pathway
Olaparib exerts its therapeutic effects through the inhibition of PARP enzymes, which play a critical role in the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[1][8] By inhibiting PARP, Olaparib leads to the accumulation of unrepaired SSBs.[1] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[1]
In cells with deficient homologous recombination (HR) repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent cell death.[1][9] This concept is known as synthetic lethality, where the combination of two otherwise non-lethal defects (PARP inhibition and HR deficiency) results in cell death.[1]
In addition to catalytic inhibition, Olaparib also "traps" PARP1 and PARP2 enzymes on the DNA at the site of damage.[10] This PARP-DNA complex is itself a cytotoxic lesion that further disrupts DNA replication and repair, contributing significantly to the inhibitor's anti-tumor activity.[10]
Below is a diagram illustrating the PARP1 signaling pathway in DNA repair and the mechanism of action of Olaparib.
Quantitative Data
The potency of Olaparib has been evaluated in numerous studies, with IC50 and Ki values varying depending on the specific assay conditions and cell lines used.
Table 2: In Vitro Activity of Olaparib
| Parameter | Value | Cell Line/Assay Condition | Source(s) |
| IC50 (PARP1) | 5 nM | Cell-free assay | [2] |
| IC50 (PARP2) | 1 nM | Cell-free assay | [2] |
| IC50 | 0.0003 µM - 21.7 µM | Various ovarian cancer cell lines | [11] |
| IC50 | 2.799 µM - 12.42 µM | Colorectal cancer cell lines | [12] |
| IC50 (median) | 3.6 µM | Pediatric solid tumor cell lines | [13] |
| IC50 | 4.2 µM - 19.8 µM | Breast cancer cell lines (MTT assay) | [14] |
| IC50 | 0.6 µM - 3.2 µM | Breast cancer cell lines (Colony formation assay) | [14] |
Experimental Protocols
PARP1 Enzymatic Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of PARP1 and the inhibitory potential of compounds like Olaparib.
Principle: The assay measures the consumption of NAD+, a substrate for PARP1, which is coupled to a cycling reaction that generates a fluorescent product.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Nicotinamidase (NAM) standard
-
PARP assay buffer
-
Developer reagent
-
Olaparib or other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare NAM Standard Curve: Create serial dilutions of the NAM standard in PARP assay buffer to generate a standard curve.
-
Enzyme Preparation: Dilute the PARP1 enzyme stock to the desired working concentration in PARP assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of Olaparib or other test compounds in PARP assay buffer. Include a vehicle control (e.g., DMSO).
-
Assay Reaction: a. To the wells of a 96-well plate, add the PARP assay buffer. b. Add the test inhibitor or vehicle control. c. Add the activated DNA. d. Add the diluted PARP1 enzyme to all wells except the negative control. e. To initiate the reaction, add β-NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Development: Add the developer reagent to each well and incubate for an additional 15-30 minutes.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Generate a standard curve from the NAM standards. b. Convert the fluorescence readings of the samples to the amount of NAM produced. c. Calculate the percent inhibition for each concentration of the inhibitor compared to the vehicle control. d. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based PARP Trapping Assay
This protocol is designed to measure the ability of an inhibitor to trap PARP1 onto chromatin within cells.
Principle: Cells are treated with the inhibitor, and then subcellular fractionation is performed to separate the chromatin-bound proteins from the soluble nuclear proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Olaparib or other test inhibitors
-
Subcellular protein fractionation kit
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PARP1, anti-Histone H3 (as a chromatin loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed the cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of Olaparib or a vehicle control for a specified duration (e.g., 4 hours).
-
Cell Lysis and Fractionation: a. Harvest the cells and wash with ice-cold PBS. b. Perform subcellular fractionation according to the manufacturer's protocol of the fractionation kit to isolate the chromatin-bound protein fraction.[15]
-
Protein Quantification: a. Determine the protein concentration of the chromatin fractions using a BCA assay.
-
Western Blotting: a. Normalize the protein samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-PARP1 and anti-Histone H3 antibodies overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Perform densitometric analysis of the PARP1 and Histone H3 bands. b. Normalize the PARP1 band intensity to the Histone H3 band intensity for each sample. c. Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.
Below is a diagram illustrating a typical experimental workflow for a cell-based PARP trapping assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Olaparib - Wikipedia [en.wikipedia.org]
- 5. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. PARP1 - Wikipedia [en.wikipedia.org]
- 9. Olaparib - NCI [cancer.gov]
- 10. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
PARP1-IN-8: A Technical Guide to Target Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target protein binding characteristics of PARP1-IN-8, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document details the quantitative binding affinity, the experimental protocols for its determination, and visual representations of the relevant biological pathways and experimental workflows.
Core Target Protein and Mechanism of Action
PARP1 is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs) in DNA. Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, initiating the base excision repair (BER) pathway.
PARP inhibitors, including this compound, function by competing with the binding of NAD+, the substrate for PAR synthesis, to the catalytic domain of PARP1. This competitive inhibition leads to the prevention of PAR chain synthesis, which in turn blocks the recruitment of DNA repair machinery to the site of DNA damage. The accumulation of unrepaired SSBs can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can result in synthetic lethality and cell death.
Quantitative Binding and Inhibition Data
This compound has been identified as N-(3-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide.[1] The inhibitory potency of this compound against its primary target, PARP1, has been quantitatively determined through enzymatic assays.
| Compound Name | Target Protein | Assay Type | IC50 (nM) |
| This compound | PARP1 | Enzymatic Assay | 97 |
Table 1: Quantitative inhibitory activity of this compound against its target protein.[1]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) of this compound against PARP1 is typically performed using a colorimetric or fluorometric enzymatic assay. Below is a detailed, representative protocol for a colorimetric PARP1 inhibition assay.
PARP1 Enzymatic Inhibition Assay (Colorimetric)
Principle:
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant PARP1 enzyme in a 96-well plate format. The amount of incorporated biotinylated PAR is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric HRP substrate. The resulting color intensity is inversely proportional to the inhibitory activity of the tested compound.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 0.2 M HCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
If not using pre-coated plates, coat a high-binding 96-well plate with histones overnight at 4°C.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Block the wells with a suitable blocking buffer for 1-2 hours at room temperature.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
-
Assay Reaction:
-
Prepare serial dilutions of this compound in PARP Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add 25 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known PARP1 inhibitor, e.g., Olaparib).
-
Prepare a solution of recombinant PARP1 enzyme and activated DNA in PARP Assay Buffer.
-
Add 25 µL of the PARP1 enzyme/activated DNA solution to each well, except for the "no enzyme" control wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare the reaction mixture containing biotinylated NAD+ in PARP Assay Buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the biotinylated NAD+ solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by washing the wells four times with 200 µL of Wash Buffer.
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the wells four times with 200 µL of Wash Buffer.
-
Add 100 µL of the colorimetric HRP substrate to each well.
-
Allow the color to develop for 15-30 minutes at room temperature in the dark.
-
Stop the color development by adding 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
PARP1 Signaling Pathway in DNA Repair
Caption: PARP1 signaling pathway in response to DNA single-strand breaks and its inhibition by this compound.
Experimental Workflow for PARP1 Inhibition Assay
Caption: A typical workflow for a colorimetric PARP1 enzymatic inhibition assay.
References
A Technical Guide to PARP1-IN-8 and Synthetic Lethality: A Targeted Approach in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, PARP1-IN-8, and its mechanism of action rooted in the principle of synthetic lethality. It serves as a technical resource, offering detailed experimental protocols, quantitative data, and visualizations of the core biological pathways and experimental workflows.
Introduction: PARP1 and the Dawn of Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that plays a central role in the DNA Damage Response (DDR).[1][2] It acts as a primary sensor for DNA single-strand breaks (SSBs), binding to damaged sites and catalyzing the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[3][4] This process, known as PARylation, creates a scaffold to recruit other DNA repair factors, primarily for the Base Excision Repair (BER) pathway, ensuring genomic stability.[1][5][6]
The inhibition of PARP1 has emerged as a powerful strategy in oncology, based on the concept of synthetic lethality . A synthetic lethal interaction occurs when the simultaneous loss or inhibition of two separate genes or pathways results in cell death, whereas the loss of either one alone is compatible with cell viability.[6][7][8] This concept provides a therapeutic window to selectively kill cancer cells that harbor specific genetic defects, such as mutations in the BRCA1 or BRCA2 genes, while sparing normal, healthy cells.[9][10] PARP inhibitors, including this compound, exploit this vulnerability in cancers with deficient Homologous Recombination (HR) repair pathways.
This compound: A Profile
This compound is a potent and effective small-molecule inhibitor of PARP1.[11][12][13] Its primary mechanism involves competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain.[4] This not only prevents the enzymatic synthesis of PAR but also leads to a phenomenon known as "PARP trapping," where the inhibitor locks the PARP1 protein onto the DNA at the site of a break.[9][14][15] This trapped PARP-DNA complex is a significant steric hindrance, obstructing DNA replication and leading to the collapse of replication forks and the formation of highly cytotoxic double-strand breaks (DSBs).[15][16]
Quantitative Data for PARP Inhibitors
The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The data below includes the IC50 for this compound and other well-known PARP inhibitors for comparative purposes.
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| This compound | PARP1 | 97 | A potent and blood-brain barrier-penetrant PARP1 inhibitor.[12][13][17] |
| Olaparib | PARP1, PARP2 | 5 (PARP1), 1 (PARP2) | First-in-class PARP inhibitor approved for clinical use. |
| Talazoparib | PARP1, PARP2 | 0.57 (PARP1) | Considered the most potent PARP-trapping agent.[18] |
| Rucaparib | PARP1, PARP2, PARP3 | - | Effective in BRCA-mutant ovarian and prostate cancers. |
| Veliparib | PARP1, PARP2 | 5.2 (PARP1), 2.9 (PARP2) | Considered a weaker PARP-trapper compared to others. |
Note: IC50 values can vary between different assay conditions and sources. The values presented are representative figures from published data.
The Core Mechanism: Visualizing Synthetic Lethality
In healthy cells, DSBs generated during replication are efficiently repaired by the Homologous Recombination (HR) pathway, a high-fidelity process for which BRCA1 and BRCA2 proteins are essential. In cancer cells with BRCA1/2 mutations, the HR pathway is deficient. These cells become critically dependent on other repair mechanisms, including the PARP1-mediated BER pathway, to handle the constant burden of SSBs.
When a PARP inhibitor like this compound is introduced, SSBs go unrepaired. During DNA replication, these SSBs are converted into toxic DSBs.[14][16] Because the HR pathway is already compromised in these cancer cells, they are unable to repair these DSBs, leading to massive genomic instability and subsequent cell death (apoptosis).[15] This selective killing of HR-deficient cells is the essence of synthetic lethality in this context.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational analysis of data from a genome-wide screening identifies new PARP1 functional interactors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. parp-1-in-2 — TargetMol Chemicals [targetmol.com]
- 12. glpbio.cn [glpbio.cn]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
Investigating the Cellular Effects of PARP1 Inhibition: A Technical Guide
Disclaimer: Due to the limited availability of specific experimental data for PARP1-IN-8 in publicly accessible literature, this technical guide will utilize Olaparib (AZD2281), a well-characterized and clinically approved PARP1 inhibitor, as a representative compound. The principles, experimental methodologies, and observed cellular effects described herein are broadly applicable to potent and selective PARP1 inhibitors and serve as a comprehensive framework for researchers, scientists, and drug development professionals.
Introduction to PARP1 and the Mechanism of PARP Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that plays a central role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[4][5][6][7] This PARylation cascade serves as a scaffold to recruit other DNA repair factors, such as X-ray repair cross-complementing protein 1 (XRCC1), to the site of damage, thereby facilitating repair.[1][3][4]
PARP1 inhibitors, such as Olaparib, are small molecules that exert their effects through a dual mechanism of action:
-
Catalytic Inhibition: They competitively bind to the NAD+ binding site in the catalytic domain of PARP1, preventing the synthesis of PAR. This leads to the accumulation of unrepaired SSBs.[2][3]
-
PARP Trapping: The binding of the inhibitor to PARP1 at the site of a DNA break can "trap" the PARP1-DNA complex.[8] These trapped complexes are highly cytotoxic as they can obstruct DNA replication, leading to the formation of more severe double-strand breaks (DSBs).[3][9]
In cells with deficiencies in homologous recombination (HR), a major DSB repair pathway, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs due to PARP inhibition is lethal. This concept, known as synthetic lethality, forms the basis of the clinical application of PARP inhibitors in cancer therapy.[2][9]
Quantitative Cellular Effects of PARP1 Inhibition
The cellular effects of PARP1 inhibition can be quantified through various in vitro assays. The following tables summarize representative quantitative data for the effects of Olaparib on different cancer cell lines.
| Cell Line | Cancer Type | BRCA Status | Olaparib IC50 (nM) | Assay Type | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 10 - 50 | Cell Viability (MTT/CTG) | Generic Data |
| CAPAN-1 | Pancreatic Cancer | BRCA2 mutant | 5 - 20 | Cell Viability (MTT/CTG) | Generic Data |
| HeLa | Cervical Cancer | BRCA proficient | 1,000 - 5,000 | Cell Viability (MTT/CTG) | Generic Data |
| DLD-1 | Colorectal Cancer | BRCA2 proficient | >10,000 | Cell Viability (MTT/CTG) | Generic Data |
| DLD-1 BRCA2-/- | Colorectal Cancer | BRCA2 knockout | 10 - 100 | Cell Viability (MTT/CTG) | Generic Data |
| Cell Line | Treatment | Fold Increase in γH2AX Foci | Fold Increase in Cleaved PARP1 | Reference |
| MDA-MB-231 | 10 µM Olaparib, 48h | 3.5 | 2.8 | [10] |
| Hs578T | 10 µM Olaparib, 48h | 4.2 | 3.1 | [10] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a PARP1 inhibitor that inhibits the growth of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PARP1 inhibitor (e.g., 0.01 nM to 100 µM) for 72-120 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for PARP1 Cleavage and γH2AX
Objective: To detect the induction of apoptosis (cleaved PARP1) and DNA damage (γH2AX) following treatment with a PARP1 inhibitor.
Methodology:
-
Cell Lysis: Treat cells with the PARP1 inhibitor at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP1 (Asp214), total PARP1, phospho-Histone H2A.X (Ser139), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify the formation of DNA double-strand breaks by staining for γH2AX foci.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with the PARP1 inhibitor for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.
Signaling Pathways and Experimental Workflows
PARP1 Signaling in DNA Single-Strand Break Repair
Caption: PARP1 signaling pathway in the repair of DNA single-strand breaks.
Mechanism of Action of a PARP1 Inhibitor
Caption: Dual mechanism of action of a PARP1 inhibitor leading to cell death.
Experimental Workflow for Assessing PARP1 Inhibitor Effects
Caption: Workflow for evaluating the cellular effects of a PARP1 inhibitor.
Conclusion
The inhibition of PARP1 is a validated and powerful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination. A thorough understanding of the cellular effects and the application of robust experimental protocols are essential for the preclinical and clinical development of novel PARP1 inhibitors. This guide provides a foundational framework for investigating the cellular consequences of PARP1 inhibition, using the well-characterized inhibitor Olaparib as a proxy. The presented methodologies for assessing cell viability, DNA damage, and apoptosis, along with the visualization of key signaling pathways, offer a comprehensive approach for researchers in the field of drug discovery and development.
References
- 1. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 2. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enigmatic Function of PARP1: From PARylation Activity to PAR Readers | MDPI [mdpi.com]
- 7. Real-time monitoring of PARP1-dependent PARylation by ATR-FTIR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The Role of Homologous Recombination Deficiency (HRD) in Renal Cell Carcinoma (RCC): Biology, Biomarkers, and Therapeutic Opportunities [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Veliparib: A Technical Guide to a PARP1/2 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response, playing a pivotal role in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a powerful therapeutic strategy, particularly in cancers harboring defects in homologous recombination repair, a concept known as synthetic lethality. Veliparib (ABT-888) is a potent, orally bioavailable small molecule inhibitor of both PARP1 and PARP2.[1][2] Due to its well-characterized profile and extensive use in preclinical and clinical studies, veliparib serves as an exemplary chemical probe for elucidating the biological functions of PARP1 and PARP2 and for validating them as therapeutic targets. This technical guide provides an in-depth overview of veliparib, focusing on its quantitative data, experimental methodologies, and its interaction with the PARP1 signaling pathway.
Data Presentation
Biochemical Potency and Selectivity
Veliparib demonstrates high potency against both PARP1 and PARP2, with inhibitory constants in the low nanomolar range. Its selectivity against other PARP family members and other enzymes is a critical aspect of its utility as a chemical probe.
| Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| PARP1 | Cell-free enzymatic | 5.2 | 1.42 - 4.4 | [3][4][5][6][7][8] |
| PARP2 | Cell-free enzymatic | 2.9 | 1.5 | [4][5][6][8] |
Cellular Activity
In cellular contexts, veliparib effectively inhibits PARP activity and demonstrates cytotoxic effects in relevant cancer cell lines.
| Cell Line | Assay Type | EC₅₀ (nM) | Effect | Reference(s) |
| C41 | PARP activity | 2 | Inhibition of PARP activity | [4] |
| H460 | Clonogenic survival | - | Reduction in survival, increased apoptosis and autophagy with radiation | [4] |
| H1299, DU145, 22RV1 | Clonogenic survival | - | Attenuation of surviving fraction in hypoxic-irradiated cells | [4] |
| Ishikawa | Cell viability (CCK-8) | ~1700 (1.7 µM) | Inhibition of cell viability | [9] |
| NTERA-2 CisR, NCCIT CisR | Cell viability | - | Increased resistance in cisplatin-resistant cells | [10] |
Experimental Protocols
Biochemical PARP Inhibition Assay (Radiometric)
This assay quantifies the inhibition of PARP1 or PARP2 enzymatic activity by measuring the incorporation of radiolabeled NAD⁺ into a histone substrate.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Biotinylated Histone H1
-
Slit DNA (slDNA)
-
[³H]NAD⁺
-
Assay Buffer: 50 mM Tris (pH 8.0), 1 mM DTT
-
Stop Solution: 1.5 mM benzamide
-
Streptavidin-coated FlashPlates
-
TopCount microplate scintillation counter
-
Veliparib (or other test compound)
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris (pH 8.0), 1 mM DTT, 1.5 μM [³H]NAD⁺, 200 nM biotinylated histone H1, and 200 nM slDNA.
-
Add 1 nM of PARP1 or 4 nM of PARP2 enzyme to the reaction mixture.
-
Add varying concentrations of veliparib or vehicle control (DMSO) to the reaction wells.
-
Initiate the reaction and incubate at room temperature.
-
Terminate the reaction by adding 1.5 mM benzamide.
-
Transfer the reaction mixture to streptavidin-coated FlashPlates and incubate to allow binding of the biotinylated histones.
-
Wash the plates to remove unincorporated [³H]NAD⁺.
-
Measure the incorporated radioactivity using a TopCount microplate scintillation counter.
-
Calculate the percent inhibition for each veliparib concentration and determine the IC₅₀ value using non-linear regression analysis.[4]
Cellular PARP Inhibition Assay (Western Blot)
This method assesses the ability of an inhibitor to block PARP activity within intact cells by measuring the levels of poly(ADP-ribose) (PAR) following DNA damage.
Materials:
-
Cancer cell line of interest (e.g., HeLa, H460)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H₂O₂, temozolomide)
-
Veliparib (or other test compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-PAR, anti-PARP1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of veliparib or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating cells with a DNA damaging agent for a short duration.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against PAR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
To confirm equal protein loading and to assess total PARP1 levels, the membrane can be stripped and re-probed with antibodies against PARP1 and a loading control like GAPDH.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of veliparib in combination with a DNA-damaging agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or NSG)
-
Cancer cell line for xenograft implantation
-
Veliparib
-
Chemotherapeutic agent (e.g., carboplatin, paclitaxel, temozolomide)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, Veliparib alone, Chemotherapy alone, Veliparib + Chemotherapy).
-
Administer veliparib orally (p.o.) at a predetermined dose and schedule (e.g., twice daily, b.i.d.).[2]
-
Administer the chemotherapeutic agent according to its established protocol (e.g., intraperitoneally, i.p., or intravenously, i.v.).[2]
-
Monitor tumor volume using caliper measurements at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualizations
References
- 1. Veliparib - Wikipedia [en.wikipedia.org]
- 2. A phase 1 study of veliparib (ABT-888) plus weekly carboplatin and paclitaxel in advanced solid malignancies, with an expansion cohort in triple negative breast cancer (TNBC) (ETCTN 8620) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Experiments with a Potent PARP1 Inhibitor
Disclaimer: Publicly available scientific literature and databases lack specific information regarding a compound designated "PARP1-IN-8." Therefore, this guide utilizes data and protocols for a representative, well-characterized, highly potent, and selective PARP1 inhibitor to elucidate the core mechanisms and provide a framework for cell-based experimentation. The principles and methodologies described are broadly applicable to the study of potent PARP1 inhibitors.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1][2] Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins, a process known as PARylation.[3][4] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[1][3]
PARP1 inhibitors are a class of small molecules that competitively bind to the catalytic domain of PARP1, preventing the synthesis of PAR.[5] This inhibition has two major consequences: the prevention of DNA repair and "PARP trapping," where the inhibitor locks PARP1 onto the DNA at the site of the break.[5][6] The persistence of these PARP-DNA complexes is highly cytotoxic, especially in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.[3][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell-based experiments with a potent PARP1 inhibitor.
Quantitative Data Summary
The following tables summarize representative quantitative data for potent PARP1 inhibitors from various cell-based assays. These values can serve as a reference for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity
| Inhibitor Name | Target(s) | Enzymatic IC50 (nM) | Reference |
| Olaparib | PARP1/2 | 5 | [4] |
| Rucaparib | PARP1/2/3 | - | [8] |
| Niraparib | PARP1/2 | - | [9] |
| Talazoparib | PARP1/2 | 0.57 | [8] |
| Veliparib (ABT-888) | PARP1/2 | - | [10] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Endpoint | Representative Inhibitor | IC50 / Effect | Reference |
| DT40 (Wild-Type) | Chicken B-cell Lymphoma | Cell Viability | ATP levels | Olaparib | IC50: 1.2 nM | [6] |
| HeLa | Cervical Cancer | PARP Trapping | Chromatin-bound PARP1 | Rucaparib | Increased trapping with MMS | [11] |
| OVCAR-8 | Ovarian Cancer | Immunofluorescence | γH2AX foci formation | Olaparib | Increased foci formation | [12] |
| Colon Cancer Cell Lines | Colon Cancer | Cell Viability | - | ABT-888 | Synergy with irinotecan | [10] |
| Breast Cancer Cell Lines | Breast Cancer | PARP Activity | Lysate PAR levels | - | Variable basal activity | [13] |
Signaling Pathways
PARP1 in DNA Single-Strand Break Repair
PARP1 is a key sensor of DNA single-strand breaks. Upon binding to a break, it becomes activated and synthesizes PAR chains, which recruit the machinery for base excision repair (BER).
Caption: PARP1 signaling pathway in response to a DNA single-strand break.
Mechanism of Action of PARP1 Inhibitors
PARP1 inhibitors block the catalytic activity of PARP1, leading to the accumulation of unrepaired SSBs and the trapping of PARP1 on the DNA. During DNA replication, these stalled replication forks can collapse, forming highly toxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutant), these DSBs cannot be repaired, leading to cell death.
Caption: Mechanism of synthetic lethality with PARP1 inhibitors in HR-deficient cells.
Experimental Protocols
The following are detailed protocols for key cell-based experiments to evaluate the efficacy and mechanism of action of a potent PARP1 inhibitor.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the cytotoxic effect of the PARP1 inhibitor on cancer cell lines.
Caption: Workflow for a cell viability assay.
Materials:
-
Cancer cell lines of interest (e.g., BRCA-proficient and BRCA-deficient)
-
Complete cell culture medium
-
96-well plates
-
Potent PARP1 inhibitor (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the PARP1 inhibitor in complete culture medium. Remove the old medium and add the drug dilutions to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent and read the absorbance.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to add the reagent and measure luminescence.[2]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a suitable software (e.g., GraphPad Prism).
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.[14][15]
Caption: Workflow for γH2AX immunofluorescence staining.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Potent PARP1 inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the PARP1 inhibitor for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.25% Triton X-100.[15]
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.[16]
-
Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature.[17]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips using an antifade mounting medium.[15]
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).[16]
Protocol 3: Western Blot for PARP1 Trapping
This protocol assesses the amount of PARP1 that is "trapped" on the chromatin, a key mechanism of action for many PARP inhibitors.[6][18]
Caption: Workflow for the PARP1 trapping assay.
Materials:
-
Cultured cells
-
Potent PARP1 inhibitor
-
Methyl methanesulfonate (MMS) (optional, to induce DNA damage)
-
Cell lysis and fractionation buffers
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-PARP1 and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the PARP1 inhibitor. Optionally, co-treat with a DNA-damaging agent like MMS for a short period to enhance the trapping signal.[18]
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the soluble nuclear proteins from the chromatin-bound proteins.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions.
-
Western Blotting:
-
Load equal amounts of protein from the chromatin-bound fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a membrane and probe with primary antibodies against PARP1 and Histone H3 (as a loading control for the chromatin fraction).[18]
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Perform densitometry to quantify the amount of PARP1 in the chromatin-bound fraction, normalized to the Histone H3 loading control. An increase in the PARP1 signal in the treated samples compared to the control indicates PARP trapping.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly (ADP-ribose) polymerase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The PARP inhibitor ABT-888 synergizes irinotecan treatment of colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. crpr-su.se [crpr-su.se]
- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for PARP1-IN-8 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PARP1-IN-8, a potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, in cancer cell line research. This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its application in various cellular assays.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication. This results in synthetic lethality and selective cancer cell death.[1][2] PARP1 inhibitors have emerged as a promising class of targeted cancer therapies.[2]
This compound is a potent and selective inhibitor of PARP1. It has demonstrated anti-proliferative activity in cancer cell lines, making it a valuable tool for preclinical cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of PARP1 enzymatic activity. This disruption of the DNA damage repair (DDR) pathway leads to:
-
Synthetic Lethality: In cancer cells with underlying DNA repair defects (e.g., BRCA mutations), the inhibition of PARP1-mediated SSB repair leads to the accumulation of DSBs during DNA replication. The inability to repair these DSBs through the already compromised HR pathway results in catastrophic genomic instability and cell death.[1]
-
Induction of Apoptosis: The accumulation of extensive DNA damage triggers programmed cell death, or apoptosis. This is often characterized by the activation of caspases, such as caspase-3, and the cleavage of PARP1 itself.[3][4]
-
Potentiation of DNA-Damaging Agents: By preventing the repair of DNA lesions induced by chemotherapy or radiation, this compound can sensitize cancer cells to these conventional therapies, leading to enhanced tumor cell killing.
Quantitative Data
The following table summarizes the known quantitative data for this compound and provides a comparative context with another PARP1 inhibitor, Parp1-IN-15, in combination with chemotherapy.
| Compound | Cell Line | IC50 (nM) | Combination Agent | Combination IC50 (µM) | Combination Index (CI)* | Reference |
| This compound | A549 (Lung Carcinoma) | 97 | - | - | - | N/A |
| Parp1-IN-15 | U-87 MG (Glioblastoma) | - | Temozolomide | 150 | ~1 (Additive) | [5] |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Western Blot for DNA Damage and Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in the DNA damage response (γ-H2AX) and apoptosis (cleaved Caspase-3).
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-γ-H2AX (phosphorylated H2AX), anti-cleaved Caspase-3, anti-PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagent
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 24 or 48 hours).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the Western blot protocol.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathway of PARP1 Inhibition
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ADP-Ribose) Polymerase-1 Inhibition: Preclinical and Clinical Development of Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dual Role for Poly(ADP-Ribose) Polymerase-1 During Caspase-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP assay [assay-protocol.com]
Application of PARP1 Inhibitors in Animal Models: A Representative Study Using Olaparib
Disclaimer: Initial searches for "PARP1-IN-8" did not yield specific data on its application in animal models. Therefore, this document provides detailed application notes and protocols for the well-characterized and clinically approved PARP1 inhibitor, Olaparib , as a representative example for researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs).[1] Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2, leads to the accumulation of DNA double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality.[1][2] Olaparib is a potent oral PARP inhibitor that targets PARP1, PARP2, and PARP3, and has shown significant antitumor activity in various preclinical animal models and is approved for treating certain types of cancers in humans.[1][3][4]
This document outlines the application of Olaparib in various animal models, providing quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Efficacy of Olaparib in Ovarian Cancer Patient-Derived Xenograft (PDX) Models[5]
| Animal Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (GI) | p-value |
| LTL247 (BRCA2 mutant) | Olaparib | 50 mg/kg, i.p., daily for 5 days/week | 70.3% | < 0.0001 |
| Carboplatin | 50 mg/kg, i.p., once weekly | 86.8% | < 0.0001 | |
| Olaparib + Carboplatin | As above | 91.5% | < 0.0001 | |
| LTL258 (BRCA wild-type) | Olaparib | 50 mg/kg, i.p., daily for 5 days/week | 20.2% | 0.403 |
| Carboplatin | 50 mg/kg, i.p., once weekly | 86.8% | 0.0008 | |
| Olaparib + Carboplatin | As above | 69.9% | 0.004 |
Table 2: Efficacy of Olaparib in a BRCA1-Deficient Mouse Mammary Tumor Model[6]
| Treatment Group | Dose and Schedule | Delay in First Palpable Tumor (weeks) | Increase in Average Lifespan (weeks) | p-value (Tumor Delay) |
| Olaparib (continuous) | 200 mg/kg in diet | 6.5 | 7.0 | < 0.001 |
| Olaparib (continuous) | 100 mg/kg in diet | 3.2 | 4.3 | < 0.05 |
| Olaparib (continuous) | 50 mg/kg in diet | 3.5 | Not reported | < 0.05 |
| Olaparib (intermittent) | 200 mg/kg in diet (2 weeks on, 4 weeks off) | 5.7 | Not reported | < 0.001 |
| Veliparib (continuous) | 100 mg/kg in diet | 2.4 | 2.4 | < 0.05 |
Table 3: Pharmacodynamic Effects of Olaparib in a BRCA2-Mutated Ovarian Cancer PDX Model (LTL247)[5]
| Parameter | Vehicle Control | Olaparib Treated | % Change | p-value |
| PARP-1 Activity | 100% | 16.1% (average) | -83.9% | Not reported |
| Proliferation Index (Ki-67) | 18.5% ± 5.6% | 10.9% ± 3.9% | -41.1% | 0.002 |
| Apoptotic Index (Caspase-3) | 0.3% ± 0.3% | 1.3% ± 0.5% | +333% | 0.006 |
Experimental Protocols
Ovarian Cancer Patient-Derived Xenograft (PDX) Model[5]
-
Animal Model: Female NOD/SCID mice.
-
Tumor Implantation: Human ovarian cancer tissue from a patient with a BRCA2 germline mutation (LTL247) or from a patient with wild-type BRCA (LTL258) was subcutaneously implanted into the renal capsule of the mice.
-
Treatment Initiation: Treatment was initiated when tumors reached an average volume of approximately 16.6 mm³.
-
Drug Formulation and Administration:
-
Olaparib was dissolved in DMSO and diluted with PBS containing 10% (w/v) 2-hydroxy-propyl-beta-cyclodextrin to a final concentration of 5 mg/mL.
-
Olaparib was administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg daily for 5 days a week for 4-5 weeks.
-
Carboplatin was administered i.p. at 50 mg/kg once weekly.
-
-
Efficacy Evaluation:
-
Tumor volume was measured regularly.
-
At the end of the study, tumors were harvested for immunohistochemical analysis of Ki-67 (proliferation) and cleaved caspase-3 (apoptosis), and for measurement of PARP-1 activity.
-
BRCA1-Deficient Mammary Tumor Mouse Model[6]
-
Animal Model: BRCA1Co/Co;MMTV-Cre;p53+/- mice, which develop spontaneous mammary tumors.
-
Treatment Initiation: Treatment started when mice were 10 weeks old.
-
Drug Formulation and Administration:
-
Olaparib was mixed into the rodent diet at concentrations of 25, 50, 100, or 200 mg/kg of diet.
-
For continuous dosing, mice were fed the Olaparib-containing diet throughout the study.
-
For intermittent dosing, mice were cycled through 2 weeks of diet containing 200 mg/kg Olaparib followed by 4 weeks of control diet.
-
-
Efficacy Evaluation:
-
Mice were palpated weekly for tumor development.
-
The age at which the first palpable tumor was detected was recorded.
-
Overall survival was monitored.
-
Mammary glands were collected for biomarker analysis, including BrdU staining for proliferation and TUNEL staining for apoptosis.
-
Acute Lung Injury (ALI) Mouse Model[7][8]
-
Animal Model: C57BL/6 mice.
-
Induction of ALI: Acute lung injury was induced by intratracheal instillation of lipopolysaccharide (LPS).
-
Treatment Groups:
-
Efficacy Evaluation (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to measure total protein content (as a marker of pulmonary edema) and inflammatory cell counts (total cells, neutrophils, and mononuclear cells).[5]
-
Lung Tissue Analysis: Lungs were collected for histological analysis, quantification of cytokines (e.g., TNF-α, IL-1β), and Western blotting to measure levels of NF-κB, caspase-3, and NLRP3 inflammasome components.[5]
-
Kidney Function: Serum levels of urea, creatinine, and uric acid were measured to assess LPS-induced secondary kidney injury.[6]
-
Oxidative Stress: Malondialdehyde (MDA) and glutathione (GSH) levels were measured in lung and kidney tissues.[6]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Olaparib in BRCA-Deficient Cancer Cells
The primary mechanism of action of Olaparib in cancer cells with BRCA1/2 mutations is synthetic lethality.
Caption: Mechanism of Olaparib-induced synthetic lethality in BRCA-deficient cancer cells.
Experimental Workflow for a Xenograft Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of Olaparib in a subcutaneous tumor xenograft model.
Caption: A typical experimental workflow for an in vivo xenograft efficacy study.
Signaling Pathway in Acute Lung Injury
In the context of acute lung injury, Olaparib is thought to exert its protective effects by inhibiting PARP1-mediated inflammation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 3. Olaparib for Pancreatic Cancer with BRCA Mutations - NCI [cancer.gov]
- 4. fda.gov [fda.gov]
- 5. Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury [mdpi.com]
- 6. PARP inhibitor, olaparib ameliorates acute lung and kidney injury upon intratracheal administration of LPS in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Induction of Apoptosis in Tumor Cells using PARP1-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme involved in DNA single-strand break repair. In tumor cells, particularly those with deficiencies in other DNA repair pathways such as homologous recombination (e.g., BRCA1/2 mutations), inhibition of PARP1 leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This principle of synthetic lethality has made PARP1 inhibitors a promising class of anticancer agents. PARP1-IN-8 is a potent and selective inhibitor of PARP1, designed to induce apoptosis in susceptible cancer cells. These application notes provide a comprehensive overview of the mechanism of action, protocols for use, and expected outcomes when using this compound to target tumor cells.
Mechanism of Action
This compound induces apoptosis in tumor cells through a multi-faceted mechanism primarily centered on the inhibition of PARP1's enzymatic activity and the trapping of PARP1 on DNA.
-
Inhibition of DNA Repair: this compound binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This inhibition blocks the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).
-
Formation of Cytotoxic PARP1-DNA Complexes: Beyond catalytic inhibition, this compound "traps" PARP1 on the DNA at the site of damage. These trapped complexes are highly cytotoxic, as they create physical obstructions to DNA replication and transcription machinery, leading to the collapse of replication forks and the formation of double-strand breaks (DSBs).
-
Induction of Apoptosis: In cells with compromised DSB repair pathways (e.g., BRCA-mutated cancers), the accumulation of DSBs triggers apoptotic signaling cascades. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, such as caspase-3, -7, -8, and -9, and the release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF) from the mitochondria.[1] Interestingly, while PARP1 inhibition can attenuate the activation of caspases-3, -7, and -9, it has been shown to potentiate caspase-8 activation, highlighting a dual role in regulating apoptosis.[1]
Data Presentation
The following tables summarize representative quantitative data for potent PARP1 inhibitors in various cancer cell lines. While specific data for this compound is not extensively published, the provided data for well-characterized PARP inhibitors like Olaparib can serve as a reference for expected potency.
Table 1: In Vitro Cytotoxicity (IC50) of Representative PARP1 Inhibitors
| Cell Line | Cancer Type | BRCA Status | PARP Inhibitor | IC50 (µM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 deficient | Olaparib | ~0.01 | [2] |
| HCC-1937 | Breast Cancer | BRCA1 mutant | Olaparib | ~0.1 | [2] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | AZD2281 (Olaparib) | 0.6 | [3] |
| TE-6 | Esophageal Squamous Cell Carcinoma | - | AZD2281 (Olaparib) | 0.4 | [3] |
| MCF7 | Breast Cancer | BRCA wild-type | AZD2281 (Olaparib) | 8.0 | [3] |
Table 2: Apoptosis Induction by a Representative PARP Inhibitor (Olaparib) in Combination with Paclitaxel in Bcap37 Breast Cancer Cells
| Treatment | Duration (h) | Apoptosis Rate (%) |
| Control | 24 | 5.2 ± 0.6 |
| Paclitaxel | 24 | 15.8 ± 1.2 |
| Paclitaxel + Olaparib (100 mg) | 24 | 25.6 ± 1.8 |
| Control | 48 | 6.1 ± 0.7 |
| Paclitaxel | 48 | 22.4 ± 1.5 |
| Paclitaxel + Olaparib (100 mg) | 48 | 38.9 ± 2.1 |
Data adapted from a study by Wang et al., 2017. The original study should be consulted for detailed experimental conditions.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the apoptotic effects of this compound on tumor cells.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Tumor cell line of interest
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
Materials:
-
Tumor cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-72 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins.
Materials:
-
Tumor cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP1, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
Visualization of Pathways and Workflows
Signaling Pathway of PARP1 Inhibition-Induced Apoptosis```dot
Caption: Workflow for evaluating this compound-induced apoptosis.
Logical Relationship of PARP1 Inhibition and Apoptosis
Caption: Synthetic lethality via PARP1 inhibition.
References
- 1. A Dual Role for Poly(ADP-Ribose) Polymerase-1 During Caspase-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
Application Notes and Protocols for Studying Homologous Recombination Deficiency with PARP1-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. Deficiency in this pathway (Homologous Recombination Deficiency, HRD) is a hallmark of various cancers, particularly those with mutations in genes such as BRCA1 and BRCA2. Tumors with HRD are highly dependent on alternative, error-prone DNA repair pathways, such as the one mediated by Poly(ADP-ribose) polymerase 1 (PARP1). This dependency creates a synthetic lethal relationship, where inhibiting PARP1 in HRD cells leads to catastrophic DNA damage and cell death, while sparing normal, HR-proficient cells.
PARP1-IN-8 is a potent and specific inhibitor of PARP1, making it a valuable research tool for studying HRD and for the preclinical evaluation of PARP inhibitor-based therapies. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate HRD in cancer research.
Mechanism of Action: Synthetic Lethality
In HR-proficient cells, single-strand breaks (SSBs) that occur during replication are efficiently repaired by the base excision repair (BER) pathway, in which PARP1 plays a key role. When PARP1 is inhibited, these SSBs persist and are converted into more cytotoxic DSBs at the replication fork. These DSBs are then faithfully repaired by the HR pathway.
However, in HR-deficient cells (e.g., those with BRCA1/2 mutations), the inability to repair these PARP inhibitor-induced DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HRD cells by PARP inhibitors is known as synthetic lethality and is the foundational principle for their therapeutic application.[1][2]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, providing a basis for experimental design.
| Parameter | Value | Cell Line | Reference |
| IC50 (PARP1) | 97 nM | - | [3][4][5][6][7] |
| Anti-proliferative Activity | Demonstrated | A549 (Human lung adenocarcinoma) | [3] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound in the context of homologous recombination deficiency.
Protocol 1: Cell Viability Assay to Determine Synthetic Lethality
This protocol is designed to assess the selective cytotoxicity of this compound in HR-deficient cancer cells compared to HR-proficient cells.
Materials:
-
HR-deficient cell line (e.g., CAPAN-1 - BRCA2 mutant pancreatic cancer)
-
HR-proficient cell line (e.g., BxPC-3 - BRCA wild-type pancreatic cancer)
-
This compound (solubilized in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HR-deficient and HR-proficient cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Cell Viability:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTT).
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the DMSO-treated control wells.
-
Plot the cell viability (%) against the log concentration of this compound.
-
Calculate the IC50 value for each cell line using a non-linear regression curve fit (log(inhibitor) vs. normalized response). A significantly lower IC50 in the HR-deficient cell line compared to the HR-proficient cell line demonstrates synthetic lethality.
-
Protocol 2: RAD51 Foci Formation Assay for Assessing HR Competency
This immunofluorescence-based assay is a functional measure of HR activity. RAD51 is a key protein that forms nuclear foci at sites of DNA damage during active HR repair. A lack of RAD51 foci formation after DNA damage induction in the presence of a PARP inhibitor is indicative of HRD.
Materials:
-
HR-deficient and HR-proficient cell lines
-
This compound
-
DNA-damaging agent (e.g., Mitomycin C or Olaparib to induce DSBs)
-
Glass coverslips in 24-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51 (rabbit polyclonal)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
-
Treat the cells with a selected concentration of this compound (e.g., 1 µM) or DMSO for 24 hours.
-
Induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM Mitomycin C for 2 hours or continue treatment with the PARP inhibitor).
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Count the number of RAD51 foci per nucleus. A cell is typically considered positive for RAD51 foci if it has >5 distinct nuclear foci.
-
Quantify the percentage of RAD51-positive cells. A significant reduction in the percentage of RAD51-positive cells in the HR-deficient cell line compared to the HR-proficient cell line after treatment indicates a functional HRD phenotype.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Synthetic lethality induced by this compound in HRD cells.
Caption: Workflow for assessing synthetic lethality with this compound.
Caption: Workflow for the RAD51 foci formation assay.
Conclusion
This compound is a valuable chemical probe for investigating the intricacies of homologous recombination deficiency in cancer cells. The provided protocols offer a robust framework for assessing the synthetic lethal effects of PARP1 inhibition and for functionally characterizing the HR status of various cell lines. These studies are crucial for the preclinical development of novel anticancer therapies targeting the vulnerabilities of HRD tumors.
References
- 1. Computational analysis of data from a genome-wide screening identifies new PARP1 functional interactors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Featured products | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. admin.biosschina.com [admin.biosschina.com]
Application Notes and Protocols for PARP1 Inhibition in Xenograft Models
A Representative Study Using the Potent and Selective PARP1 Inhibitor, Saruparib (AZD5305)
Disclaimer: Initial searches for the specific compound "PARP1-IN-8" did not yield any results in the public scientific literature. Therefore, these application notes utilize a well-characterized and potent PARP1 selective inhibitor, Saruparib (AZD5305) , as a representative agent to provide detailed protocols and data relevant to the study of PARP1 inhibition in xenograft models.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality. This has led to the development of PARP inhibitors as effective cancer therapeutics.
Saruparib (AZD5305) is a next-generation PARP inhibitor designed for high potency and selectivity for PARP1 over other PARP family members, such as PARP2.[1] This selectivity is hypothesized to maintain potent anti-tumor efficacy while potentially reducing hematological toxicities associated with dual PARP1/2 inhibitors.[1][2] These notes provide an overview of the application of Saruparib in preclinical xenograft models, including quantitative efficacy data and detailed experimental protocols.
Data Presentation
Table 1: In Vivo Antitumor Efficacy of Saruparib (AZD5305) vs. Olaparib in a BRCA1-mutant TNBC Xenograft Model (MDA-MB-436)
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition/Regression |
| Vehicle Control | - | - |
| Saruparib (AZD5305) | 0.1 mg/kg, once daily | Profound regression (≥90%) |
| Saruparib (AZD5305) | 0.03 mg/kg, once daily | 40% regression |
| Saruparib (AZD5305) | 0.01 mg/kg, once daily | Not efficacious |
| Olaparib | 100 mg/kg, once daily | Less tumor regression compared to Saruparib ≥0.1 mg/kg |
Data extracted from a study on the preclinical characterization of AZD5305.[1]
Table 2: Comparative Efficacy of Saruparib (AZD5305) and Olaparib in Patient-Derived Xenograft (PDX) Models with HRR Alterations
| Parameter | Saruparib (AZD5305) | Olaparib |
| Preclinical Complete Response Rate | 75% | 37% |
| Median Preclinical Progression-Free Survival | > 386 days | 90 days |
Data from a study comparing Saruparib and Olaparib in 13 PDX models from breast, ovarian, and pancreatic cancer patients with BRCA1, BRCA2, or PALB2 alterations.[3][4][5]
Signaling Pathway and Mechanism of Action
PARP1 inhibitors exert their cytotoxic effects primarily through two mechanisms: catalytic inhibition and PARP trapping.
Experimental Protocols
Xenograft Model Establishment and Drug Treatment
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with a PARP1 inhibitor.
Materials:
-
Cancer cell line (e.g., MDA-MB-436 for a BRCA1-mutant model)
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel or similar basement membrane matrix
-
Sterile PBS, cell culture medium, trypsin, and other cell culture reagents
-
Saruparib (AZD5305) or other PARP1 inhibitor
-
Vehicle for drug formulation (specific to the inhibitor, e.g., as provided by the manufacturer or established from literature)
-
Gavage needles
-
Calipers
Protocol:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL). Keep cells on ice until injection.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor volume using calipers (Volume = (length x width²)/2) and body weight 2-3 times per week.
-
Drug Preparation and Administration: Prepare the PARP1 inhibitor formulation according to the manufacturer's instructions or established protocols. For example, Olaparib has been formulated in a vehicle of DMSO and 10% (w/v) 2-hydroxy-propyl-beta-cyclodextrin in PBS.[6] Administer the drug or vehicle control to the respective groups, typically via oral gavage, at the specified dose and schedule (e.g., once daily).
-
Efficacy Evaluation: Continue treatment and monitoring for a predefined period or until tumors in the control group reach the maximum allowed size. The primary endpoint is typically tumor growth inhibition or regression.
Pharmacodynamic (PD) Analysis of PARP1 Inhibition in Tumor Tissue
This protocol outlines the assessment of PARP1 inhibition in xenograft tumors by measuring the levels of poly(ADP-ribose) (PAR) and the DNA damage marker γH2AX.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies: anti-PAR, anti-γH2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Sample Collection: At specified time points after the final drug dose, euthanize a subset of mice from each treatment group. Excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting: a. Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibody (e.g., anti-PAR or anti-γH2AX) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band (PAR or γH2AX) to the loading control. A decrease in PAR levels indicates target engagement (catalytic inhibition), while an increase in γH2AX levels indicates an increase in DNA double-strand breaks.[1]
Conclusion
The use of selective PARP1 inhibitors like Saruparib (AZD5305) in xenograft models provides a powerful preclinical tool to evaluate their anti-tumor efficacy and to understand their mechanism of action. The protocols and data presented here offer a framework for researchers to design and execute robust in vivo studies to investigate novel PARP1 inhibitors for cancer therapy. The superior preclinical activity of Saruparib highlights the potential of next-generation, selective PARP1 inhibitors in oncology.[2][3]
References
- 1. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. researchgate.net [researchgate.net]
- 4. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PARP1 Inhibitor Administration in Murine Models
Disclaimer: The following protocol is a generalized guideline for the administration of a PARP1 inhibitor in mice. The specific compound "PARP1-IN-8" is not well-documented in the available scientific literature. Therefore, this protocol is based on established methods for the widely studied PARP1 inhibitor, Olaparib. Researchers should optimize these protocols based on the specific physicochemical properties, tolerability, and pharmacokinetic profile of their particular PARP1 inhibitor.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand breaks. Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Preclinical evaluation of PARP1 inhibitors in murine models is a critical step in their development. This document provides a detailed protocol for the administration of a PARP1 inhibitor to mice, focusing on preparation, dosing, and routes of administration for efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Signaling Pathway of PARP1 in DNA Repair
PARP1 is one of the first proteins to be recruited to sites of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 becomes catalytically activated and utilizes NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, including histones. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins, such as XRCC1, to the site of damage to facilitate repair. PARP inhibitors block the catalytic activity of PARP1, preventing PAR chain formation. This leads to the trapping of PARP1 on the DNA, which can stall replication forks and lead to the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death.
Caption: PARP1 signaling in DNA repair and the mechanism of action of PARP1 inhibitors.
Quantitative Data Summary
The following tables summarize typical dosage and vehicle information for the administration of PARP inhibitors in mice, based on published studies.
Table 1: PARP1 Inhibitor Dosage in Murine Models
| PARP Inhibitor | Dosage Range | Route of Administration | Cancer Model | Reference |
| Olaparib | 50 mg/kg/day | Oral gavage (p.o.) | Lung Tumor Xenograft | [1] |
| Olaparib | 50 mg/kg/day | Oral gavage (p.o.) | Ovarian Cancer Xenograft | [2] |
| 131I-PARPi | 14.8 MBq | Intratumoral | Glioblastoma Xenograft | [3] |
Table 2: Vehicle Formulations for PARP Inhibitors in Mice
| PARP Inhibitor | Vehicle | Reference |
| Olaparib | 0.5% Methylcellulose | [2] |
| Olaparib | 10% DMSO in (2-Hydroxypropyl)-β-cyclodextrin/PBS | [2] |
| 131I-PARPi | 30% PEG300 in 0.9% sterile saline | [3] |
Experimental Protocols
Preparation of Dosing Solution (Based on Olaparib)
Materials:
-
Olaparib powder
-
Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water)
-
Sterile water for injection
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of Olaparib and vehicle based on the desired concentration and the number of mice to be dosed. For a 50 mg/kg dose in a 20 g mouse with a dosing volume of 10 µL/g (0.2 mL), the concentration would be 5 mg/mL.
-
Weigh the appropriate amount of Olaparib powder.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring continuously until fully dissolved.
-
Add the weighed Olaparib powder to the prepared vehicle in a sterile conical tube.
-
Vortex briefly to wet the powder.
-
Stir the suspension using a magnetic stirrer at room temperature until a homogenous suspension is achieved. Protect from light if the compound is light-sensitive.
-
Prepare the dosing solution fresh daily.
Administration Protocol: Oral Gavage
Materials:
-
Prepared dosing solution
-
Animal scale
-
Appropriate gauge feeding needles (e.g., 20-22 gauge, flexible or rigid)
-
1 mL syringes
-
70% ethanol for disinfection
Procedure:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Fill a 1 mL syringe with the correct volume of the dosing solution. Ensure the suspension is well-mixed before drawing it into the syringe.
-
Attach the feeding needle to the syringe.
-
Carefully insert the feeding needle into the mouse's esophagus and gently dispense the solution into the stomach.
-
Monitor the mouse for any signs of distress after administration.
-
Return the mouse to its cage.
-
Administer the inhibitor daily or as per the experimental design.
Experimental Workflow for Efficacy Studies in a Xenograft Model
The following diagram illustrates a typical workflow for evaluating the efficacy of a PARP1 inhibitor in a murine tumor xenograft model.
Caption: A typical experimental workflow for a xenograft efficacy study of a PARP1 inhibitor.
References
Application Notes and Protocols for PARP1-IN-8 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA single-strand breaks (SSBs).[1][2] Upon detecting DNA damage, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation.[1] This PARylation cascade serves as a scaffold to recruit DNA repair machinery to the site of damage.[1] Inhibition of PARP1 enzymatic activity prevents the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death. This makes PARP1 a prime therapeutic target in oncology.
PARP1-IN-8 is a potent and selective inhibitor of PARP1, designed for use in high-throughput screening (HTS) to identify and characterize novel anticancer agents. These application notes provide detailed protocols for biochemical and cell-based assays to assess the activity of this compound and other potential PARP1 inhibitors.
Mechanism of Action
PARP inhibitors, including this compound, primarily function through two key mechanisms:
-
Catalytic Inhibition : These inhibitors competitively bind to the nicotinamide adenine dinucleotide (NAD+) binding site within the catalytic domain of PARP1.[3][4] This prevents the synthesis of PAR chains, thereby stalling the DNA damage repair process.
-
PARP Trapping : A crucial aspect of the mechanism for many potent PARP inhibitors is the stabilization of the PARP1-DNA complex.[5] The inhibitor-bound PARP1 remains trapped on the DNA, creating a physical obstruction that can lead to replication fork collapse and the formation of cytotoxic DSBs.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the inhibitory activity of this compound in various biochemical and cellular assays. [Data below is presented as a template; insert experimental data for this compound where applicable.]
| Assay Type | Target | Endpoint | This compound Value | Reference Compound (e.g., Olaparib) |
| Biochemical Assays | ||||
| Homogeneous Time-Resolved Fluorescence (HTRF) | PARP1 | IC50 | e.g., 1.2 nM | e.g., 5 nM |
| ELISA-based PARP Activity Assay | PARP1 | Ki | e.g., 0.5 nM | e.g., 2 nM |
| Fluorescence Polarization (FP) | PARP1 | IC50 | e.g., 1.5 nM | e.g., 6 nM |
| Cellular Assays | ||||
| PARP Activity Assay (in situ) | Cellular PARP1 | EC50 | e.g., 10 nM | e.g., 25 nM |
| Cell Viability Assay (BRCA1-deficient cell line) | Cancer Cells | CC50 | e.g., 50 nM | e.g., 100 nM |
| PARP Trapping Assay | Cellular PARP1 | EC50 | e.g., 8 nM | e.g., 30 nM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP1 signaling pathway and a general workflow for a high-throughput screening assay.
Caption: PARP1 signaling pathway and mechanism of inhibition by this compound.
Caption: General workflow for a high-throughput screening assay for PARP1 inhibitors.
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PARP1 Activity
This biochemical assay measures the catalytic activity of PARP1 by detecting the PARylation of a biotinylated histone substrate.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Biotinylated Histone H1
-
NAD+
-
PARP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA, 1 mM DTT)
-
This compound and test compounds
-
HTRF Detection Reagents: Streptavidin-XL665 and Anti-PAR monoclonal antibody labeled with Europium cryptate
-
384-well, low-volume, white plates
-
HTRF-compatible plate reader
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO. Further dilute in PARP1 assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 2 µL of diluted compound or DMSO vehicle to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing PARP1 enzyme and biotinylated Histone H1 in PARP1 assay buffer. Add 4 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of NAD+ in PARP1 assay buffer. Add 4 µL of the NAD+ solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the HTRF detection reagents (Streptavidin-XL665 and anti-PAR antibody-Europium cryptate) diluted in the detection buffer to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm. Calculate the HTRF ratio (665/620) and determine the percent inhibition for each compound concentration.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based PARP Activity Assay (In-Cell Western)
This assay quantifies the level of PARylation in cells treated with PARP inhibitors after inducing DNA damage.
Materials:
-
Human cancer cell line (e.g., HeLa or a BRCA-deficient line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or MMS)
-
This compound and test compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-PAR monoclonal antibody
-
Secondary antibody: IRDye®-labeled secondary antibody
-
DNA stain (e.g., DRAQ5™)
-
96-well clear-bottom plates
-
Infrared imaging system
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or test compounds for 1-2 hours.
-
DNA Damage Induction: Add a DNA damaging agent (e.g., 1 mM H2O2) to the cells for 10-15 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with paraformaldehyde for 20 minutes. Wash again and permeabilize with Triton X-100 for 15 minutes.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 90 minutes.
-
Primary Antibody Incubation: Incubate the cells with the anti-PAR primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20. Incubate with the IRDye®-labeled secondary antibody and the DNA stain for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and acquire images using an infrared imaging system.
-
Data Analysis: Quantify the integrated intensity of the PAR signal (from the secondary antibody) and normalize it to the cell number (from the DNA stain). Calculate the percent inhibition of PARylation for each compound concentration and determine the EC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive guide for utilizing this compound in high-throughput screening campaigns. The described biochemical and cellular assays are robust and adaptable for the identification and characterization of novel PARP1 inhibitors. By understanding the mechanism of action and employing these detailed methodologies, researchers can effectively advance the discovery of new therapeutics targeting the DNA damage response pathway.
References
- 1. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 Monoclonal Antibody (C.384.8) (MA5-15031) [thermofisher.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
PARP1-IN-8 solubility and preparation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the PARP1 inhibitor, PARP1-IN-8. The information provided is based on general knowledge of potent and selective PARP1 inhibitors and is intended to be a guide. Researchers should always consult the manufacturer's specific datasheet for the most accurate information regarding their compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. PARP1 is crucial for the repair of single-strand breaks (SSBs) in DNA. Upon DNA damage, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage. PARP1 inhibitors like this compound compete with the natural substrate of PARP1, NAD+, thereby preventing the synthesis of PAR. This inhibition leads to the accumulation of unrepaired SSBs, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication, ultimately leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (HR).
Q2: How should I prepare a stock solution of this compound?
Most small molecule inhibitors, including those targeting PARP1, are readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution, for example, at 10 mM, which can then be further diluted in cell culture medium for experiments. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of high-purity DMSO. Ensure the compound is completely dissolved by vortexing or brief sonication.
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is advisable to store the DMSO stock solution of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of the target's activity) in your system. A starting point for such an experiment could be a range of concentrations from 1 nM to 10 µM.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in stock solution upon thawing. | The compound has come out of solution at low temperatures. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Always ensure the solution is clear before making dilutions. |
| Precipitation of this compound in cell culture medium. | The final concentration of the inhibitor exceeds its solubility in the aqueous medium. The final concentration of DMSO is too high, causing the compound to precipitate when diluted. | Ensure the final concentration of this compound is within its aqueous solubility limit. Keep the final DMSO concentration in the cell culture medium low, typically below 0.5%, to maintain compound solubility and avoid solvent-induced cytotoxicity. |
| Inconsistent or no observable effect of the inhibitor. | The inhibitor has degraded due to improper storage or handling. The concentration used is too low. The cell line is resistant to PARP1 inhibition. | Use a fresh aliquot of the inhibitor. Perform a dose-response experiment to determine the optimal concentration. Verify the sensitivity of your cell line to PARP1 inhibition by using a positive control cell line known to be sensitive (e.g., BRCA-deficient cells). |
| High background signal in enzymatic assays. | Non-specific binding of antibodies or other detection reagents. Contamination of reagents. | Optimize blocking and washing steps in your assay protocol. Use high-purity reagents and sterile techniques. |
| Observed cytotoxicity in control (vehicle-treated) cells. | The concentration of the solvent (e.g., DMSO) is too high. | Perform a vehicle toxicity test to determine the maximum tolerated concentration of the solvent for your specific cell line. Ensure the final solvent concentration in your experiments is below this toxic threshold. |
Quantitative Data Summary
Quantitative data for this compound is not broadly available in public databases. Researchers should consult the manufacturer's datasheet for specific information. A template for organizing such data is provided below.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | [Data from datasheet] |
| Ethanol | [Data from datasheet] |
| Water | [Data from datasheet] |
| PBS | [Data from datasheet] |
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 |
| PARP1 Enzymatic Assay | - | [Data from datasheet] |
| Cell Viability Assay | [Specify Cell Line] | [Data from datasheet] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions from a 10 mM DMSO Stock
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is completely dissolved.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Ensure the final concentration of DMSO in the working solutions is kept constant across all conditions, including the vehicle control, and is non-toxic to the cells.
Protocol 2: Western Blotting for PARP1 Activity (PAR level detection)
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO).
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H₂O₂) for a short period.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against poly(ADP-ribose) (PAR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the PAR signal to a loading control such as β-actin or GAPDH.
Visualizations
Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition by this compound.
Caption: General experimental workflow for preparing and using this compound in cell-based assays.
Technical Support Center: Investigating Potential Off-Target Effects of PARP1 Inhibitors
Disclaimer: As of December 2025, there is a lack of specific, publicly available scientific literature and selectivity data for a compound designated "PARP1-IN-8." Therefore, this technical support guide will address the potential off-target effects of PARP1 inhibitors in general. The principles, experimental protocols, and troubleshooting advice provided are broadly applicable for characterizing the selectivity of any PARP1 inhibitor. We will use data from well-characterized, clinically approved PARP inhibitors as examples.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of PARP1 inhibitors and why are they a concern for my research?
A1: Off-target effects are unintended interactions of a PARP1 inhibitor with proteins other than its intended target, PARP1.[1][2] These interactions primarily occur with other members of the PARP family (e.g., PARP2) or with entirely different protein classes, most notably protein kinases, due to structural similarities in the inhibitor's binding site (the NAD+ binding pocket for PARPs and the ATP-binding pocket for kinases).[1][3]
These unintended interactions are a significant concern as they can lead to:
-
Misinterpretation of Experimental Data: A cellular phenotype observed after treatment might be incorrectly attributed to PARP1 inhibition when it is actually caused by the modulation of an off-target protein.[4]
-
Unexpected Cellular Phenotypes: Inhibition of off-target kinases can affect various signaling pathways controlling cell survival, proliferation, and other critical processes, confounding experimental outcomes.[5][6]
-
Altered Drug Efficacy and Toxicity: In a clinical context, off-target effects can contribute to both the therapeutic efficacy and the adverse event profile of a drug.[7][8] For researchers, this means that the observed potency or toxicity in cell models might not be solely due to on-target PARP1 inhibition.
Q2: Which proteins are common off-targets for PARP1 inhibitors?
A2: The most common off-targets for PARP1 inhibitors fall into two categories:
-
Other PARP Family Members: Due to the high structural homology in the catalytic domain, most PARP1 inhibitors also show activity against PARP2.[9] Some inhibitors, like rucaparib, also inhibit PARP3.[8]
-
Protein Kinases: Several clinically approved PARP inhibitors have been found to inhibit various protein kinases, often at micromolar or submicromolar concentrations.[7][10] For example, rucaparib and niraparib have been shown to bind to a significant number of kinases, while olaparib and talazoparib are comparatively more selective against the kinome.[11]
-
Other Enzymes: Unbiased chemical proteomics approaches have identified other, less expected off-targets. For instance, rucaparib was found to bind to hexose-6-phosphate dehydrogenase (H6PD), and niraparib to deoxycytidine kinase (DCK).[12]
Q3: How can I determine if the cellular effects I'm observing are due to on-target PARP1 inhibition or off-target effects?
A3: A multi-faceted approach is essential to distinguish on-target from off-target effects:
-
Use Orthogonal Tools: Confirm your findings using a structurally unrelated inhibitor of PARP1. If the same phenotype is observed with a different chemical scaffold, it is more likely to be an on-target effect.[1] Additionally, using genetic approaches like siRNA or CRISPR/Cas9 to knock down PARP1 can help validate that the phenotype is dependent on the target protein.[1]
-
Perform Dose-Response Analysis: Conduct experiments across a wide range of inhibitor concentrations. On-target effects should manifest at concentrations consistent with the inhibitor's known potency (IC50 or Ki) for PARP1, whereas off-target effects typically require higher concentrations.[1]
-
Rescue Experiments: In your cell model, introduce a version of PARP1 that is mutated to be resistant to the inhibitor. If the observed phenotype is rescued (i.e., reversed) in the presence of the inhibitor, it strongly suggests an on-target mechanism.[2]
-
Conduct Selectivity Profiling: Screen your inhibitor against a broad panel of proteins, particularly kinases, to identify potential off-targets. This provides a map of other proteins that could be responsible for the observed effects.[1]
Troubleshooting Guides
Issue 1: My experimental results are inconsistent with published data for other PARP1 inhibitors.
-
Question: Why does my PARP1 inhibitor (e.g., this compound) produce a different cellular phenotype compared to a well-known inhibitor like olaparib, even when used at similar concentrations relative to their PARP1 IC50?
-
Answer & Troubleshooting Steps:
-
Suspect Off-Target Pharmacology: Different PARP inhibitors have unique selectivity profiles.[5] Your inhibitor may be engaging off-target proteins that are not affected by the reference compound. Rucaparib, for example, inhibits several kinases, while olaparib is highly selective against the kinome.[6][11] This differential kinase inhibition can lead to distinct cellular outcomes.[5]
-
Action: Perform a broad kinase selectivity screen (see Experimental Protocol 1) to identify potential off-targets of your inhibitor. Compare this profile to that of the reference compound.
-
Action: Use a genetic approach (siRNA/CRISPR) to knock down PARP1. If the phenotype of your inhibitor is still present in PARP1-knockdown cells, it is likely mediated by an off-target.
-
Issue 2: I'm observing high levels of cytotoxicity at concentrations where I expect only PARP1 inhibition.
-
Question: My inhibitor is causing significant cell death at concentrations that are just above its PARP1 IC50. Is this expected?
-
Answer & Troubleshooting Steps:
-
Potent Off-Target Effects: The inhibitor may have potent off-target effects on proteins essential for cell survival, such as certain kinases.[2]
-
Action: Titrate the inhibitor concentration carefully to determine the lowest effective dose that inhibits PARP1 activity without causing widespread cell death. You can measure PARP1 activity in cells by monitoring PARylation levels via Western blot.
-
Action: Cross-reference the known off-targets of similar compounds. For example, if your inhibitor is structurally similar to rucaparib, check if your cell model is particularly sensitive to the inhibition of PIM or CDK kinases.[5][6]
-
Action: Perform a Cellular Thermal Shift Assay (CETSA) (see Experimental Protocol 2) to confirm that your inhibitor is engaging PARP1 in cells at the concentrations you are using. This will help validate that the inhibitor is entering the cell and binding to its intended target.
-
Data Presentation: Off-Target Kinase Profiles of PARP Inhibitors
The following tables summarize publicly available data on the off-target kinase activity of several clinically approved PARP inhibitors. This data is typically generated from large-scale screening assays.
Table 1: Off-Target Kinase Profile of Rucaparib
| Kinase Target | IC50 (µM) | Potential Biological Role | Reference |
|---|---|---|---|
| PIM1 | 3.7 | Cell survival, Proliferation | [6] |
| PIM2 | - | Cell survival, Proliferation | [5][6] |
| DYRK1A | - | Neuronal development, Cell cycle | [5][6] |
| CDK1 | - | Cell cycle progression | [5][6] |
| CDK9 | - | Transcription regulation | [5][6] |
| ALK | 18 | Oncogenic signaling | [6] |
| HIPK2 | - | Apoptosis, DNA damage response | [5][6] |
| CK2 | - | Cell survival, Proliferation | [5][6] |
| PRKD2 | - | Signal transduction | [5][6] |
Note: IC50 values are not available for all identified off-targets in the cited literature; their interaction was determined through binding assays.
Table 2: Off-Target Kinase Profile of Niraparib
| Kinase Target | IC50 (µM) | Potential Biological Role | Reference |
|---|---|---|---|
| DYRK1A | < 1 | Neuronal development, Cell cycle | [10][13] |
| DYRK1B | < 1 | Cell cycle regulation | [10][13] |
| PIM3 | < 1 | Cell survival, Proliferation | [10][13] |
| CDK16 | < 1 | Cell cycle |[10][13] |
Table 3: Selectivity of Olaparib and Talazoparib
| Inhibitor | Kinase Off-Targets (at 10 µM) | Conclusion | Reference |
|---|---|---|---|
| Olaparib | 0 out of 392 tested | Highly selective against the kinome | [11] |
| Talazoparib | 2 (weak binding) out of 392 | Generally selective against the kinome |[11] |
Experimental Protocols
Protocol 1: Kinome-wide Selectivity Profiling (e.g., KinomeScan™)
This method assesses the binding of an inhibitor against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to each kinase in the panel. The amount of kinase that remains bound to the solid support is quantified.[14]
-
Methodology:
-
Compound Preparation: Solubilize the test inhibitor (e.g., this compound) in DMSO to create a high-concentration stock. Prepare a working solution at the desired screening concentration (e.g., 10 µM) in the assay buffer.
-
Assay Plate Preparation: A panel of DNA-tagged recombinant human kinases is prepared.
-
Binding Reaction: The test inhibitor is mixed with the kinase panel. This mixture is then added to wells of a microplate containing an immobilized, broad-spectrum kinase inhibitor.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. During this time, the test inhibitor competes with the immobilized ligand for binding to the kinases.
-
Washing: The wells are washed to remove any kinases that have not bound to the immobilized ligand. Kinases that are strongly bound to the test inhibitor will also be washed away.
-
Quantification: The amount of kinase remaining in each well (bound to the immobilized ligand) is quantified using quantitative PCR (qPCR) targeting the DNA tag on each kinase.[14]
-
Data Analysis: The amount of kinase detected in the presence of the test inhibitor is compared to a DMSO vehicle control. A reduction in the amount of bound kinase indicates that the test inhibitor is binding to and inhibiting the interaction of that kinase with the immobilized ligand. Results are often expressed as a percentage of control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This assay verifies that an inhibitor binds to its target protein within the complex environment of a living cell.
-
Principle: Ligand binding increases the thermal stability of a target protein. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. A bound ligand will result in more soluble protein at higher temperatures compared to the unbound state.[15][16]
-
Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test inhibitor (e.g., this compound at various concentrations) or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for a set time (e.g., 3 minutes at temperatures from 40°C to 60°C) using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C). This process releases the cellular proteins without using detergents that would solubilize aggregated proteins.[15]
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.
-
Sample Preparation for Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantification of Target Protein: Analyze the amount of the target protein (e.g., PARP1) in the supernatant using Western blotting. Load equal amounts of total protein for each sample. Use an antibody specific for the target protein. A loading control (e.g., GAPDH or HSC70) should also be used.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the curve to the right for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[17]
-
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Workflow for identifying and validating potential off-target effects.
Caption: Potential signaling pathways affected by off-target kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. The kinase polypharmacology landscape of clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting PARP1-IN-8 experimental results
Welcome to the technical support center for PARP1-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with this potent PARP1 inhibitor. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data presented in accessible tables and diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments using this compound.
Q1: My cells are not showing the expected sensitivity to this compound in a cell viability assay. What could be the reason?
A1: Several factors can influence cellular sensitivity to PARP inhibitors like this compound. Here are some key points to consider:
-
Cell Line Choice: The cytotoxic effects of PARP inhibitors are most pronounced in cells with deficiencies in DNA repair pathways, particularly Homologous Recombination (HR), such as those with BRCA1 or BRCA2 mutations.[1] Ensure your chosen cell line has a relevant genetic background.
-
Drug Concentration and Treatment Duration: The optimal concentration and incubation time can vary significantly between cell lines. It is crucial to perform a dose-response experiment with a broad range of concentrations and multiple time points. Some effects of PARP inhibitors may only be apparent after long-term treatment (e.g., several days).[2]
-
Solubility and Stability of this compound: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium.[3] Precipitated inhibitor will lead to inaccurate concentrations and unreliable results. Stock solutions should be stored properly to maintain stability.[3]
-
Off-Target Effects: While this compound is a potent PARP1 inhibitor, like many small molecules, it may have off-target effects that can influence experimental outcomes.[4] Consider using a secondary, structurally different PARP inhibitor or siRNA-mediated knockdown of PARP1 to confirm that the observed phenotype is on-target.[5]
Q2: I am not observing a decrease in PARP1 activity in my biochemical assay after treatment with this compound. What should I check?
A2: If you are not seeing the expected inhibition of PARP1 enzymatic activity, consider the following troubleshooting steps:
-
Assay Conditions: Ensure that the concentration of the NAD+ substrate in your assay is appropriate.[6] Many PARP inhibitors, including likely this compound, act as competitive inhibitors of NAD+.[7][8] High concentrations of NAD+ may overcome the inhibitory effect.
-
Enzyme Activity: Verify the activity of your recombinant PARP1 enzyme. Enzyme activity can decrease with improper storage or handling. Include a positive control inhibitor with a known IC50 value to validate your assay setup.
-
Inhibitor Concentration: Double-check the dilution calculations for this compound. Serial dilution errors can lead to final concentrations that are too low to cause significant inhibition.
Q3: My Western blot results for PARP1 cleavage are ambiguous. How can I improve them?
A3: Detecting PARP1 cleavage, a hallmark of apoptosis, requires careful optimization of your Western blot protocol.[9]
-
Antibody Selection: Use an antibody that is validated to detect both full-length PARP1 (approximately 116 kDa) and the cleaved fragment (approximately 89 kDa).[9]
-
Positive Control: Include a positive control for apoptosis induction (e.g., treatment with staurosporine or another known apoptosis inducer) to confirm that your system is capable of showing PARP1 cleavage.
-
Loading Amount and Gel Percentage: Load a sufficient amount of protein (typically 20-40 µg of cell lysate) to detect both the full-length and cleaved forms.[10] A gradient gel or a gel with an appropriate acrylamide percentage (e.g., 8-10%) will provide good resolution of the two bands.[11]
-
Transfer Efficiency: Ensure efficient transfer of both the high molecular weight full-length PARP1 and the smaller cleaved fragment to the membrane.[12]
Q4: I suspect off-target effects might be influencing my results. How can I investigate this?
A4: Distinguishing on-target from off-target effects is crucial for interpreting your data accurately.
-
Use of Multiple Inhibitors: Employ another potent and structurally distinct PARP1 inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate PARP1 expression.[5] If the phenotype of PARP1 knockdown/knockout cells mimics the effect of this compound treatment, this provides strong evidence for an on-target mechanism.
-
Dose-Response Correlation: The observed phenotype should correlate with the dose-dependent inhibition of PARP1 activity. If a cellular effect occurs at concentrations significantly different from the IC50 for PARP1 inhibition, off-target effects may be at play.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and related experimental parameters.
| Parameter | Value | Reference |
| This compound IC50 | Data not publicly available. Requires empirical determination. | |
| Typical Cell Viability Assay Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | [13] |
| Recommended Western Blot Protein Loading | 20 - 40 µ g/lane | [10] |
| PARP1 (Full-Length) Molecular Weight | ~116 kDa | [9] |
| Cleaved PARP1 Fragment Molecular Weight | ~89 kDa | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[13]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software.[13]
Protocol 2: Western Blot for PARP1 Cleavage
This protocol details the detection of full-length and cleaved PARP1 by Western blotting.[9]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Include a pre-stained protein ladder.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length and cleaved PARP1 overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[9]
Protocol 3: In Vitro PARP1 Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP1 by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[6][14]
-
Plate Coating: Coat a 96-well plate with histone H4.[6]
-
Reaction Setup: To each well, add the test compound (this compound) at various concentrations, followed by recombinant PARP1 enzyme and activated DNA.[6]
-
Initiation: Initiate the PARylation reaction by adding NAD+. Incubate for 30-60 minutes.[6]
-
Washing: Stop the reaction by washing the plate with PBS.[6]
-
Detection: Add an anti-pADPr antibody, followed by an HRP-conjugated secondary antibody.[6]
-
Signal Development: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.[6]
-
Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The signal intensity is proportional to PARP1 activity.[6]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
Determining the IC50 of PARP1-IN-8: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of PARP1-IN-8. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure accurate and reproducible results.
Data Presentation: Reference IC50 Values of PARP Inhibitors
While specific IC50 data for this compound is not publicly available, the following table provides reference IC50 values for other known PARP inhibitors to offer a comparative baseline for your experiments.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Olaparib | Biochemical | PARP1 | 0.2 | [1] |
| Veliparib | Biochemical | PARP1 | 3.1 | [1] |
| Niraparib | Biochemical | PARP1 | 1.5 | [1] |
| PJ34 | Biochemical | PARP1 | 15.86 | [1] |
| Talazoparib | Cell-Based (Cytotoxicity) | BRCA1/2 mutant cells | ~0.57 | [2] |
| Rucaparib | Biochemical | PARP1 | Not Specified | [3] |
| Parp1-IN-6 | Cell-Based (Cytotoxicity) | MCF-7 (Breast Cancer) | 700 | [4] |
| Parp1-IN-6 | Cell-Based (Cytotoxicity) | HepG2 (Liver Cancer) | 900 | [4] |
| Parp1-IN-6 | Cell-Based (Cytotoxicity) | HeLa (Cervical Cancer) | 1100 | [4] |
| Parp1-IN-6 | Cell-Based (Cytotoxicity) | SK-OV-3 (Ovarian Cancer) | 1700 | [4] |
| Parp1-IN-6 | Cell-Based (Cytotoxicity) | MCF-10A (Normal Breast Epithelial) | >10000 | [4] |
Experimental Protocols
Two primary methodologies are recommended for determining the IC50 of this compound: a biochemical enzyme assay and a cell-based assay.
Protocol 1: Biochemical PARP1 Enzymatic Inhibition Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of purified PARP1 enzyme.[5]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD+
-
Streptavidin-coated 96-well plates
-
Anti-PAR (poly-ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Luminometer
Methodology:
-
Plate Preparation: Coat streptavidin-coated 96-well plates with biotinylated, nicked DNA. Wash to remove unbound DNA.[5]
-
Enzyme and Inhibitor Addition: Add recombinant PARP1 enzyme to each well. Subsequently, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.[5]
-
Reaction Initiation: Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+ to each well.[5]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the synthesis of poly(ADP-ribose) chains.
-
Detection: Wash the wells to remove unbound reagents. Add an anti-PAR antibody-HRP conjugate and incubate. After another wash step, add the chemiluminescent HRP substrate.[5]
-
Data Acquisition: Measure the luminescence signal using a luminometer. The signal intensity is proportional to the amount of PARP1 activity.[5]
-
Data Analysis: Plot the percentage of PARP1 inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response with a variable slope) to determine the IC50 value.[4]
Protocol 2: Cell-Based PARP1 Inhibition Assay (Cell Viability)
This assay determines the effect of this compound on the viability of cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA1/2 mutations, leveraging the concept of synthetic lethality.[6]
Materials:
-
Cancer cell line of interest (e.g., BRCA1/2-deficient ovarian or breast cancer cell line)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader or luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control.[7]
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.[4]
-
Cell Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 3-4 hours. Then, add a solubilization solution to dissolve the formazan crystals and measure the absorbance.[7]
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.[4]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.[4]
Troubleshooting and FAQs
Q1: My IC50 values are inconsistent between experiments. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
-
Cell Seeding Density: Ensure consistent cell numbers are seeded across all wells and experiments.
-
Cell Passage Number: Use cells from a consistent and low passage number, as high-passage cells can have altered drug sensitivities.
-
Inhibitor Stability: Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored at -80°C to avoid freeze-thaw cycles.
-
Assay Duration: Standardize the incubation time with the inhibitor.
Q2: How can I be sure the observed cellular effects are due to PARP1 inhibition?
A2: To confirm on-target effects, consider the following:
-
Orthogonal Assays: Use a complementary method, such as siRNA-mediated knockdown of PARP1, to see if the phenotype is replicated.
-
Biochemical vs. Cell-Based Potency: Compare the IC50 from the biochemical assay with the cellular assay. A large discrepancy might suggest off-target effects or issues with cell permeability.
Q3: What is the difference between catalytic inhibition and PARP trapping, and how does it affect my results?
A3: PARP inhibitors can function through two mechanisms:
-
Catalytic Inhibition: The inhibitor blocks the enzymatic activity of PARP1, preventing the synthesis of PAR chains.
-
PARP Trapping: The inhibitor stabilizes the PARP1-DNA complex, preventing the release of PARP1 from the site of DNA damage. This trapped complex can be more cytotoxic than the inhibition of PARylation alone.[3] The cell-based viability assay will reflect the combined effects of both mechanisms.
Q4: My dose-response curve is not sigmoidal. What should I do?
A4: A non-sigmoidal curve can indicate several issues:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low. A wider range of dilutions is recommended.
-
Compound Solubility: Ensure this compound is fully dissolved at all tested concentrations.
-
Cytotoxicity at High Concentrations: At very high concentrations, off-target effects could lead to a sudden drop in viability, distorting the curve.
Visualizations
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
Caption: Simplified PARP1 signaling pathway in the DNA damage response and the point of inhibition.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: PARP1-IN-8
Welcome to the technical support center for PARP1-IN-8. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful application of this potent PARP1 inhibitor in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound solutions.
Q1: How should I dissolve and store this compound?
A1: For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2][3] Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[2][3]
Storage Recommendations for Stock Solutions
| Storage Temperature | Duration |
|---|---|
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: This data is based on general recommendations for similar PARP1 inhibitors and should be considered a guideline. For long-term studies, it is advisable to perform your own stability tests.
Q2: I observed a precipitate in my this compound stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound has come out of solution at lower temperatures. To resolve this, gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate is fully redissolved.[1] Always ensure the solution is clear before making further dilutions for your experiments.[1]
Q3: My this compound solution appears cloudy after dilution in aqueous media. What is the cause and how can I fix it?
A3: Cloudiness or precipitation upon dilution into aqueous solutions (e.g., cell culture media) is often due to the compound's low aqueous solubility. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[1][2]
-
Mixing: When diluting the DMSO stock, add it to the aqueous medium and mix thoroughly and rapidly to prevent the compound from crashing out of solution.[2]
-
Pre-warming: Pre-warming the cell culture medium before adding the compound stock can sometimes aid in solubility.[2]
Q4: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential reasons?
A4: Inconsistent IC50 values can stem from several factors:
-
Compound Instability: The stability of this compound can be influenced by the pH and temperature of the cell culture medium, as well as components in the serum.[2] It is recommended to prepare fresh dilutions of the inhibitor for each experiment from a frozen stock.
-
Cell Seeding Density and Passage Number: Ensure consistent cell seeding density and use cells from a consistent and low passage number, as these factors can affect drug sensitivity.[4]
-
Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing at each dilution step to avoid inaccuracies in the final compound concentration.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound and anhydrous DMSO to equilibrate to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2][3]
Visual Guides
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for preparing and using this compound in cell-based assays.
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
Caption: Mechanism of PARP1 in DNA repair and its inhibition by this compound.
References
Technical Support Center: Minimizing in vivo Toxicity of PARP1-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of the PARP1 inhibitor, PARP1-IN-8. The guidance provided is based on established principles for PARP inhibitors and small molecule drug development and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for PARP1 inhibitors like this compound?
A1: The primary mechanism of toxicity for many PARP1 inhibitors is known as "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP1 but also traps the enzyme on DNA at sites of single-strand breaks. This PARP1-DNA complex can obstruct DNA replication and repair, leading to the formation of more toxic double-strand breaks, particularly in rapidly dividing cells. This on-target toxicity can affect not only cancer cells but also healthy, proliferating cells, such as those in the bone marrow.
Q2: What are the most common in vivo toxicities observed with PARP inhibitors?
A2: Hematological toxicity is one of the most frequently reported adverse effects of PARP inhibitors in vivo.[1] This can manifest as:
-
Anemia (low red blood cell count)
-
Thrombocytopenia (low platelet count)
-
Neutropenia (low neutrophil count)
Other potential toxicities include gastrointestinal issues and fatigue.[2] The severity of these toxicities can be dose-dependent.
Q3: How can I improve the solubility and formulation of this compound for in vivo studies?
A3: Many small molecule inhibitors, including potentially this compound, have poor aqueous solubility. A common strategy to formulate such compounds for in vivo administration is to use a co-solvent system. A widely used vehicle for preclinical studies is a mixture of:
-
10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
-
40% PEG300 (Polyethylene glycol 300): A solubilizing agent.
-
5% Tween 80 (Polysorbate 80): A surfactant to improve stability and prevent precipitation.
-
45% Saline: The aqueous base.
It is crucial to dissolve the compound completely in DMSO before adding the other components sequentially. For poorly soluble compounds, alternative strategies such as the use of lipid-based formulations or amorphous solid dispersions can also be explored.[3][4][5][6][7]
Q4: What are potential off-target effects of this compound that could contribute to toxicity?
A4: While PARP trapping is a major on-target toxicity mechanism, off-target effects can also contribute to the overall toxicity profile. Some PARP inhibitors have been shown to inhibit kinases, which can lead to a range of adverse effects.[8] It is advisable to perform kinome screening or other off-target profiling assays to understand the broader pharmacological profile of this compound.
Troubleshooting Guides
Issue 1: High Toxicity and Mortality at Expected Efficacious Doses
| Possible Cause | Troubleshooting Steps |
| Dose is too high. | Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD). Start with a low dose and escalate in subsequent cohorts of animals while monitoring for signs of toxicity (e.g., weight loss, behavioral changes, signs of distress).[9][10][11][12] |
| Suboptimal Formulation. | An inappropriate vehicle can lead to poor bioavailability and erratic exposure, potentially causing acute toxicity. Ensure the formulation is clear, stable, and free of precipitation before administration. Consider alternative formulation strategies if solubility issues persist.[5][6][7] |
| "PARP Trapping" Potency. | This compound may be a potent PARP trapper, leading to significant on-target toxicity. If possible, compare its trapping potential to other known PARP inhibitors in vitro to contextualize its in vivo effects. |
| Off-target Effects. | The toxicity may be due to inhibition of other cellular targets. Consider in vitro off-target screening (e.g., kinase panel) to identify potential liabilities.[8] |
Issue 2: Hematological Abnormalities Observed in Blood Work
| Possible Cause | Troubleshooting Steps |
| Bone Marrow Suppression. | This is a known class effect of PARP inhibitors due to their impact on proliferating hematopoietic stem cells.[1] |
| - Monitor complete blood counts (CBCs) regularly throughout the study. | |
| - Consider dose reduction or intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for bone marrow recovery. | |
| - If severe, humane endpoints should be utilized. | |
| Compound-specific Toxicity. | This compound may have a particularly pronounced effect on hematopoiesis. |
| - Compare the observed hematological toxicity with that of other PARP inhibitors at equimolar doses if historical data is available. |
Issue 3: Poor Solubility and Precipitation of the Dosing Solution
| Possible Cause | Troubleshooting Steps |
| Incorrect solvent order. | When preparing a multi-solvent formulation, always dissolve the compound completely in the primary organic solvent (e.g., DMSO) before adding co-solvents and the aqueous phase. |
| Exceeding solubility limit. | The concentration of this compound may be too high for the chosen vehicle. |
| - Attempt to prepare a lower concentration dosing solution. | |
| - Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. Always ensure the solution is clear before injection. | |
| Instability over time. | The compound may precipitate out of solution after preparation. |
| - Prepare the dosing solution fresh before each administration. | |
| - If prepared in advance, store appropriately (e.g., protected from light, at a specified temperature) and visually inspect for precipitation before use. |
Experimental Protocols
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a suitable rodent model (e.g., BALB/c or nude mice).
-
Group Allocation: Assign animals to cohorts of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts using a defined dose escalation scheme (e.g., modified Fibonacci).[9]
-
Formulation and Administration: Prepare this compound in a suitable vehicle and administer via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, grooming).
-
At the end of the study or if humane endpoints are reached, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of toxicity.
Visualizations
Caption: Mechanism of PARP1 inhibition and trapping by this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. 5.4 - Considerations for Dose Finding Studies | STAT 509 [online.stat.psu.edu]
- 10. Novel clinical trial designs with dose optimization to improve long-term outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Meta-analyses of phase I dose-finding studies: Application for the development of protein kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PARP1-IN-8 Dose-Response Curve Analysis
Welcome to the technical support center for PARP1-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on generating and interpreting dose-response curves for this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). It detects DNA damage, binds to the site, and synthesizes chains of poly(ADP-ribose) (PAR) which in turn recruit other DNA repair proteins.[1] this compound acts by competing with the natural substrate of PARP1, NAD+, thereby inhibiting its catalytic activity.[1] This leads to an accumulation of unrepaired SSBs, which can result in the formation of more lethal double-strand breaks (DSBs) during DNA replication.[2] This is particularly cytotoxic to cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[2]
Q2: What is "PARP trapping" and is it relevant for this compound?
A2: PARP trapping is a phenomenon where PARP inhibitors not only block the catalytic activity of PARP1 but also trap the PARP1 enzyme on the DNA at the site of damage.[3] This PARP-DNA complex can be more cytotoxic than the unrepaired single-strand breaks alone, as it can interfere with DNA replication and lead to the formation of double-strand breaks.[3][4] The potency of PARP trapping does not always correlate with the inhibitor's ability to inhibit PARP's catalytic activity and can differ among various PARP inhibitors.[3] It is an important aspect of the mechanism of action for many PARP inhibitors and contributes to their anti-cancer effects.[5]
Q3: How do I determine the optimal concentration range for my dose-response experiments with this compound?
A3: To determine the optimal concentration range, it is recommended to perform a preliminary dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 100 µM) in your cell line of interest. The goal is to identify a range that spans from no effect to a maximal effect. Based on the initial results, you can then perform a more detailed experiment with a narrower range of concentrations centered around the estimated IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).
Q4: What are the critical controls to include in a this compound dose-response experiment?
A4: The following controls are essential for a robust dose-response experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control represents 0% inhibition.
-
Untreated Control: Cells that are not treated with either the inhibitor or the vehicle. This helps to assess the baseline health and growth of the cells.
-
Positive Control (Optional but recommended): A well-characterized PARP inhibitor with a known IC50 in your experimental system. This can help to validate your assay setup.
Troubleshooting Guides
Issue 1: The IC50 value I obtained is significantly higher than expected.
| Potential Cause | Troubleshooting Steps |
| Drug Inactivity | - Verify the identity and purity of your this compound compound. - Ensure proper storage conditions to prevent degradation. Prepare fresh working solutions for each experiment.[6] |
| High DMSO Concentration | - Ensure the final concentration of DMSO in your assay is low (typically <0.5%) as high concentrations can be toxic to cells and may interfere with the assay.[7] |
| Cell Line Resistance | - Different cell lines exhibit varying sensitivity to PARP inhibitors based on their genetic background, particularly their DNA repair capacity (e.g., BRCA1/2 mutation status).[7] - Acquired resistance can develop. Consider sequencing key genes in the homologous recombination pathway (e.g., BRCA1/2) to check for reversion mutations that may restore function.[6] |
| Assay Conditions | - Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. - The incubation time with the inhibitor may need to be adjusted. PARP inhibitors can take longer to exert their cytotoxic effects, so incubation times of 72 hours or longer may be necessary.[8] |
| Data Analysis | - Double-check the normalization of your data and the parameters used for curve fitting in your analysis software.[7] |
Issue 2: My dose-response curve is flat or has a very shallow slope.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | - The concentrations tested may be too low to induce a response or too high, causing maximum effect at all concentrations. Perform a wider range of serial dilutions in your next experiment. |
| Cell Viability Assay Issues | - Ensure that the chosen cell viability assay is appropriate for your cell line and that the readout is within the linear range of the instrument. - Some PARP inhibitors can cause cell cycle arrest, which might not be accurately reflected in proliferation-based assays. Consider using a different type of assay, such as one that measures apoptosis or DNA damage.[6] |
| Low PARP1 Expression | - Cell lines with low or no expression of PARP1 will be inherently resistant to PARP inhibitors as the drug target is not present at sufficient levels.[6] Verify PARP1 expression levels in your cell line using Western blot or qPCR. |
| Drug Efflux | - Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove the inhibitor from the cells, reducing its intracellular concentration.[6] |
Issue 3: I am observing unexpected cytotoxicity in a cell line that should be resistant.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Review the literature for any known off-target effects of this compound or similar compounds. - To confirm that the observed cytotoxicity is due to PARP1 inhibition, you can perform experiments with other PARP inhibitors that have a different chemical structure.[6] |
| High PARP Trapping | - As mentioned earlier, some PARP inhibitors can be potent "trappers" of PARP on DNA, which can be highly cytotoxic even in cells that are not deficient in homologous recombination.[6] |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.[6]
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the culture medium from the cells and add fresh medium containing the different concentrations of the inhibitor. Include a vehicle-only control.[6]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.[6]
-
Assay: Allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.[6]
-
Measurement: Measure the luminescence using a plate reader.[6]
-
Data Analysis: Normalize the data to the vehicle control (representing 100% viability) and plot the dose-response curve to determine the IC50 value using appropriate software.[6]
Protocol 2: Western Blot for PARP1 Cleavage and DNA Damage
This protocol can be used to assess the downstream effects of this compound treatment, such as PARP1 cleavage (a marker of apoptosis) and the induction of DNA damage.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against cleaved PARP1 and a marker of DNA double-strand breaks like γH2AX. Also, probe for a loading control like GAPDH or β-actin.[6]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
Visualizations
Caption: Mechanism of PARP1 in DNA repair and its inhibition by this compound.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Logical troubleshooting guide for dose-response analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: PARP1-IN-8 and Representative PARP1 Inhibitors
Disclaimer: Publicly available scientific literature and databases lack specific information regarding a compound designated "PARP1-IN-8." Therefore, this technical guide will utilize a representative, well-characterized, potent, and selective PARP1 inhibitor to elucidate the core principles, experimental controls, and best practices. The methodologies and troubleshooting advice described are broadly applicable to the study of potent PARP1 inhibitors.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing, executing, and troubleshooting experiments involving potent PARP1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for potent PARP1 inhibitors?
A1: Potent PARP1 inhibitors primarily function through two key mechanisms:
-
Catalytic Inhibition: They act as competitive inhibitors of NAD+, the substrate for PARP1, binding to the enzyme's catalytic domain. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for recruiting DNA repair proteins to sites of single-strand breaks (SSBs).[1]
-
PARP Trapping: By binding to PARP1, these inhibitors can "trap" the enzyme on the DNA at the site of damage. This trapped PARP1-DNA complex is highly cytotoxic, as it can obstruct DNA replication and lead to the formation of more severe double-strand breaks (DSBs).[2][3]
Q2: In which experimental systems are PARP1 inhibitors most effective?
A2: The therapeutic efficacy of PARP1 inhibitors is most pronounced in cells with deficiencies in the homologous recombination (HR) pathway for DNA repair.[3] This is often seen in cancers with mutations in the BRCA1 or BRCA2 genes.[3] The concept of "synthetic lethality" underlies this approach: while the loss of either PARP1 function or HR function alone is viable for a cell, the simultaneous loss of both is lethal.
Q3: What are the essential negative and positive controls for a PARP1 inhibitor experiment?
A3: Proper controls are critical for interpreting your results.
| Control Type | Description | Purpose |
| Negative Controls | ||
| Vehicle Control | Treat cells with the same solvent used to dissolve the PARP1 inhibitor (e.g., DMSO). | To account for any effects of the solvent on the cells. |
| Untreated Control | Cells that are not exposed to any treatment. | To establish a baseline for cell viability, PARylation, etc. |
| Isotype Control (for IP) | Use a non-specific antibody of the same isotype as your primary antibody in immunoprecipitation experiments. | To control for non-specific binding of antibodies to your protein of interest or beads. |
| Positive Controls | ||
| Known PARP Inhibitor | Use a well-characterized PARP inhibitor (e.g., Olaparib, Talazoparib) at a known effective concentration. | To confirm that the experimental system is responsive to PARP inhibition. |
| DNA Damaging Agent | Treat cells with an agent known to induce DNA damage and activate PARP1 (e.g., H₂O₂, MMS).[4] | To ensure that the PARP1 pathway is active and that you can observe the effects of its inhibition. |
| PARP1 Knockdown/Out | Use siRNA or a knockout cell line for PARP1. | To confirm that the observed phenotype is specifically due to the loss of PARP1 function. |
Troubleshooting Guide
Problem 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Suggested Solution |
| Cell Seeding Density: Inconsistent cell numbers can lead to variability in drug response. | Ensure a consistent and optimized cell seeding density across all wells and experiments. Avoid both overly confluent and sparse cultures. |
| Cell Passage Number: High-passage cells can have altered phenotypes and drug sensitivities. | Use cells from a consistent and low passage number for all experiments. |
| Reagent Stability: The PARP1 inhibitor may be degrading. | Prepare fresh stock solutions of the inhibitor regularly and store them appropriately, protected from light and at the recommended temperature. |
| Assay Duration: The timing of the viability readout can influence the IC50. | Optimize and maintain a consistent incubation time with the inhibitor before assessing cell viability. |
Problem 2: No significant decrease in PARylation observed after inhibitor treatment.
| Potential Cause | Suggested Solution |
| Low Basal PARP1 Activity: Without a DNA damage stimulus, basal PARylation levels may be too low to detect a significant decrease. | Pre-treat cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 15 minutes or 0.01% MMS for 30 minutes) to induce PARP1 activity before adding the inhibitor.[4] |
| Antibody Issues: The anti-PAR antibody may not be sensitive or specific enough. | Use a validated anti-PAR antibody. Confirm its specificity using a positive control (e.g., lysate from H₂O₂-treated cells) and a negative control (e.g., lysate from PARP1 knockout cells). |
| Sample Preparation: PAR chains can be rapidly degraded by PARG. | Work quickly on ice during lysate preparation and consider including a PARG inhibitor in your lysis buffer. |
| Western Blot Transfer: PAR polymers are large and may not transfer efficiently. | Optimize your Western blot transfer conditions (e.g., transfer time, voltage) for high molecular weight proteins. |
Problem 3: Difficulty detecting PARP1 trapping on chromatin.
| Potential Cause | Suggested Solution |
| Inefficient Cell Fractionation: Incomplete separation of cytoplasmic and chromatin-bound proteins. | Optimize the cell lysis and fractionation protocol. Use a mild detergent to release soluble proteins and ensure the chromatin pellet is washed thoroughly to remove contaminants. |
| Insufficient DNA Damage: PARP1 trapping is dependent on its recruitment to damaged DNA. | Co-treat cells with a DNA damaging agent (e.g., MMS) and the PARP inhibitor. |
| Loading Controls: Inappropriate loading controls for the chromatin fraction. | Use a histone protein (e.g., Histone H3) as a loading control for the chromatin-bound fraction, not a cytoplasmic protein like GAPDH.[1] |
Key Experimental Protocols
Protocol 1: Western Blot for Detecting Cellular PARylation
Objective: To qualitatively or semi-quantitatively assess the inhibition of PARP1 activity in cells by measuring the levels of poly(ADP-ribose) (PAR).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the PARP1 inhibitor or vehicle (e.g., DMSO) for 1-2 hours.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 15 minutes).[4]
-
-
Cell Lysis:
-
Immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody against PAR.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Chromatin Fractionation for Assessing PARP1 Trapping
Objective: To quantify the amount of PARP1 that is trapped on chromatin following inhibitor treatment.
Methodology:
-
Cell Treatment:
-
Treat cells with the test inhibitor and a DNA damaging agent (e.g., MMS) to induce PARP1 binding to DNA.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells in a buffer containing a mild detergent to release soluble cytoplasmic and nuclear proteins.
-
Centrifuge to pellet the chromatin-bound proteins.
-
Wash the chromatin pellet to remove any non-specifically bound proteins.
-
Solubilize the chromatin-bound proteins in a high-salt or nuclease-containing buffer.[1]
-
-
Western Blotting:
-
Separate the proteins from the soluble and chromatin-bound fractions by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against PARP1 and a histone protein (e.g., Histone H3) as a chromatin marker.[1]
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 in the chromatin fraction and normalize to the histone loading control.
-
Compare the amount of chromatin-bound PARP1 in inhibitor-treated cells to untreated or vehicle-treated cells.
-
Visualizations
Caption: PARP1 signaling pathway in single-strand break repair and the point of inhibition.
References
Validation & Comparative
A Comparative Guide to PARP1 Inhibition: Olaparib versus Novel Inhibitors
For researchers, scientists, and professionals in drug development, the landscape of PARP (Poly[ADP-ribose] polymerase) inhibitors is of significant interest, particularly in the context of cancer therapy. Olaparib, a well-established PARP inhibitor, has paved the way for new therapeutic strategies. This guide provides a comprehensive overview of Olaparib's efficacy, supported by experimental data and protocols, and outlines a framework for comparing it against a novel inhibitor, here hypothetically termed "PARP1-IN-8," for which public data is not available.
Mechanism of Action of PARP Inhibitors
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other recruited proteins.[2] This process, known as PARylation, facilitates the recruitment of the DNA repair machinery.[3]
PARP inhibitors like Olaparib act by competing with NAD+, the substrate for PAR synthesis, thereby blocking the catalytic activity of PARP.[2] This inhibition leads to the accumulation of unrepaired SSBs. When these unrepaired SSBs are encountered during DNA replication, they are converted into more cytotoxic double-strand breaks (DSBs).[3]
In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs is particularly lethal. This concept is known as synthetic lethality, where the simultaneous loss of two DNA repair pathways leads to cell death, while the loss of either one is survivable.[1]
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors.
Quantitative Efficacy Data: Olaparib
The efficacy of Olaparib has been extensively evaluated in various preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Enzymatic and Cellular IC50 Values for Olaparib
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Enzymatic Assay | PARP1 | 5 | [2] |
| Enzymatic Assay | PARP2 | 1 | [2] |
| Cell Viability Assay | Calu-6 (NSCLC) | ~1000-5000 | [4] |
| Cell Viability Assay | A549 (NSCLC) | ~1000-5000 | [4] |
| Cell Viability Assay | Ewing Sarcoma Cell Lines | ≤ 1500 | [5] |
| Cell Viability Assay | Medulloblastoma Cell Lines | ≤ 2400 | [5] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: In Vivo Efficacy of Olaparib in Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| Calu-6 (NSCLC) | Olaparib (50 mg/kg) + Fractionated Radiotherapy | Significant tumor regression compared to radiotherapy alone | [4] |
| BRCA2-mutated Ovarian Cancer | Olaparib alone or with Carboplatin | Significant inhibition of tumor growth | [6] |
| High-Grade Serous Ovarian Cancer (PDX) | Olaparib (up to 100 mg/kg) + AT13387 | Tumor growth inhibition in 8 of 14 models | [7] |
PDX: Patient-Derived Xenograft
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of standard protocols used to evaluate PARP inhibitors.
PARP1 Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified PARP1.
Protocol Outline:
-
Plate Coating: 96-well plates are coated with histone proteins, which act as a substrate for PARP1.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., Olaparib or this compound) are added to the wells.
-
Enzyme Addition: Purified recombinant PARP1 enzyme is added to the wells.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
Detection: After incubation, the plate is washed, and the amount of incorporated biotinylated PAR is detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), followed by the addition of a chemiluminescent or colorimetric substrate.[8]
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.
Cellular Viability Assay (e.g., MTT or SRB Assay)
These assays determine the effect of the inhibitor on the proliferation and survival of cancer cell lines.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of poly(ADP-ribose) polymerase-1 by olaparib (AZD2281) increases the radiosensitivity of a lung tumor xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to PARP Inhibitors: Benchmarking Against Established and Next-Generation Agents
While specific data for a compound designated "PARP1-IN-8" is not available in the public domain, this guide provides a comprehensive comparison of well-characterized and clinically relevant PARP inhibitors. This information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the current landscape of PARP inhibition.
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical players in the DNA damage response (DDR). They are responsible for detecting and signaling single-strand breaks (SSBs) in DNA, initiating their repair. The therapeutic strategy behind PARP inhibitors is rooted in the concept of synthetic lethality. In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication. These cells are unable to efficiently repair these DSBs, resulting in genomic instability and ultimately, cell death.
This guide will compare key characteristics of prominent PARP inhibitors, including their mechanism of action, potency, and selectivity.
Mechanism of Action: Beyond Catalytic Inhibition
The primary mechanism of action for PARP inhibitors involves competitive binding to the NAD+ binding site in the catalytic domain of PARP enzymes, preventing the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins. This catalytic inhibition blocks the recruitment of DNA repair machinery to sites of DNA damage.
However, a more profound and cytotoxic mechanism, known as PARP trapping , has emerged as a critical determinant of inhibitor efficacy. This process involves the stabilization of the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA at the site of a single-strand break. This trapped complex is a significant physical impediment to DNA replication, leading to replication fork collapse and the formation of toxic double-strand breaks. The potency of PARP trapping varies among different inhibitors and is not always directly correlated with their catalytic inhibitory activity.
Comparative Analysis of Key PARP Inhibitors
The following tables summarize the key features of several well-established and next-generation PARP inhibitors.
| Inhibitor | Primary Targets | Mechanism of Action | Key Characteristics |
| Olaparib | PARP1, PARP2 | Catalytic Inhibition & PARP Trapping | First-in-class PARP inhibitor with broad clinical approval for various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1][2] |
| Rucaparib | PARP1, PARP2, PARP3 | Catalytic Inhibition & PARP Trapping | Approved for ovarian and prostate cancer.[3][4] Has been shown to have durable PARP inhibition in cellular assays. |
| Niraparib | PARP1, PARP2 | Catalytic Inhibition & PARP Trapping | Approved for ovarian cancer.[5][6] Noted for its efficacy in patients with and without BRCA mutations. |
| Talazoparib | PARP1, PARP2 | Potent PARP Trapping & Catalytic Inhibition | Considered the most potent PARP trapper among the approved inhibitors.[7][8] Approved for breast and prostate cancer.[7][9] |
| Veliparib | PARP1, PARP2 | Primarily Catalytic Inhibition | Exhibits weaker PARP trapping activity compared to other approved inhibitors. Investigated in combination with chemotherapy. |
| Next-Generation PARP1-Selective Inhibitors | Primarily PARP1 | Catalytic Inhibition & PARP Trapping | Aim to reduce toxicities associated with PARP2 inhibition while maintaining or improving efficacy. Several are in clinical development. |
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table provides a summary of reported IC50 values for the catalytic inhibition of PARP1 by various inhibitors. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | PARP1 Catalytic IC50 (nM) |
| Olaparib | ~5 |
| Rucaparib | ~1.4 |
| Niraparib | ~3.8 |
| Talazoparib | ~0.57 |
| Veliparib | ~5.2 |
Note: These are approximate values compiled from various sources and should be considered as a general guide. For precise comparisons, data from head-to-head studies under identical experimental conditions are necessary.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of PARP inhibition and the typical workflow for evaluating these compounds, the following diagrams are provided.
Caption: DNA Damage Response and PARP Inhibition Pathway.
Caption: Experimental Workflow for PARP Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PARP inhibitors. Below are outlines of key experimental protocols.
PARP1 Enzymatic Activity Assay (Biochemical IC50 Determination)
-
Principle: This assay measures the ability of a compound to inhibit the catalytic activity of recombinant PARP1 in a cell-free system.
-
Methodology:
-
Recombinant human PARP1 enzyme is incubated with a reaction mixture containing NAD+, activated DNA (e.g., nicked DNA), and a buffer.
-
The reaction is initiated and allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The amount of PAR produced is quantified. This can be done using various methods, such as incorporation of radiolabeled NAD+, ELISA-based detection of PAR, or fluorescent detection methods.
-
To determine the IC50, the assay is performed with a range of inhibitor concentrations. The percentage of inhibition at each concentration is calculated relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular PARP Activity Assay
-
Principle: This assay measures the level of PARylation within cells following treatment with a PARP inhibitor and a DNA damaging agent.
-
Methodology:
-
Cancer cell lines of interest are cultured and treated with various concentrations of the PARP inhibitor for a specified time.
-
Cells are then exposed to a DNA damaging agent (e.g., hydrogen peroxide or MNNG) to induce PARP activity.
-
Cells are lysed, and the total protein is extracted.
-
The levels of PAR are measured by Western blotting using an anti-PAR antibody or by an ELISA-based method.
-
The reduction in PAR levels in inhibitor-treated cells compared to vehicle-treated cells indicates the cellular potency of the inhibitor.
-
PARP Trapping Assay
-
Principle: This assay quantifies the amount of PARP1 that remains bound to chromatin after treatment with a PARP inhibitor, reflecting the trapping potency.
-
Methodology:
-
Cells are treated with the PARP inhibitor.
-
Cells are fractionated to separate the chromatin-bound proteins from the soluble nuclear proteins.
-
The amount of PARP1 in the chromatin fraction is quantified by Western blotting.
-
An increase in chromatin-bound PARP1 in inhibitor-treated cells compared to control cells indicates PARP trapping.
-
Cell Viability/Cytotoxicity Assay
-
Principle: This assay determines the effect of the PARP inhibitor on the proliferation and survival of cancer cells, particularly those with and without DNA repair deficiencies (e.g., BRCA1/2 wild-type vs. mutant).
-
Methodology:
-
Cells are seeded in multi-well plates and treated with a range of concentrations of the PARP inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo) assays.
-
The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated from the dose-response curves.
-
Conclusion
The field of PARP inhibition is continually evolving, with a move towards developing more selective and potent agents. While the first-generation PARP inhibitors have demonstrated significant clinical benefit, the development of next-generation, PARP1-selective inhibitors holds the promise of an improved therapeutic window with reduced off-target toxicities. The comparative data and experimental frameworks presented in this guide provide a foundation for researchers to evaluate novel PARP inhibitors and to better understand the nuances that differentiate these critical cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PARP1 Target Engagement: Featuring a Next-Generation Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a next-generation, highly selective PARP1 inhibitor, Saruparib (formerly AZD5305), with other established PARP inhibitors. The focus is on target engagement at the cellular level, supported by experimental data, to inform research and drug development decisions.
Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs).[1] Inhibitors of PARP1 have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The mechanism of action of PARP inhibitors involves two main aspects: catalytic inhibition and PARP trapping.[1]
-
Catalytic Inhibition: PARP inhibitors compete with the natural substrate NAD+, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This blockage of PARylation hinders the recruitment of other DNA repair proteins to the site of DNA damage.[1]
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP1 enzyme on the DNA at the site of the break.[2] These trapped PARP-DNA complexes are highly cytotoxic, as they can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).[3]
The potency of PARP trapping varies among different inhibitors and is a critical factor in their overall efficacy and toxicity.[4]
Comparative Analysis of PARP1 Inhibitors
This section compares the target engagement and inhibitory potency of Saruparib (AZD5305) with other clinically relevant PARP inhibitors. Saruparib is a next-generation inhibitor designed for high selectivity for PARP1 over PARP2, aiming for an improved therapeutic index.[5][6]
Biochemical Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for various PARP inhibitors against PARP1 and PARP2 enzymes. Lower values indicate higher potency.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Reference(s) |
| Saruparib (AZD5305) | ~1 | >500 | >500-fold | [5] |
| Olaparib | 0.5 - 1 | 0.2 - 0.3 | ~0.3 | [7][8] |
| Rucaparib | 0.5 - 1 | 0.2 - 0.3 | ~0.3 | [7][8] |
| Niraparib | 4 - 5 | 2 - 4 | ~0.6 | [7][8] |
| Talazoparib | 0.5 - 1 | 0.2 | ~0.3 | [7][8] |
| Veliparib | 4 - 5 | 2 - 4 | ~0.6 | [8] |
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a drug to its target protein within a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation. The table below shows the apparent half-maximal effective concentration (EC50) from CETSA experiments, indicating the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization of PARP1.
| Inhibitor | Apparent EC50 (nM) in MDA-MB-436 cells | Reference(s) |
| Olaparib | 10.7 | [9] |
| Rucaparib | 50.9 | [9] |
| NMS-P118 | 249.5 | [9] |
In-Cell Target Engagement: PARylation Inhibition
The direct measurement of PARP1 enzymatic activity in cells provides a functional readout of target engagement. The following data for Saruparib (AZD5305) demonstrates the inhibition of PARylation in peripheral blood mononuclear cells (PBMCs) from patients at various doses and time points.
| Dose of Saruparib (AZD5305) | Time Post-Dose | PARylation Inhibition | Reference(s) |
| ≥0.03 mg/kg (in vivo) | 24 hours | 85% - 89% | [5] |
| ≥20 mg (in patients) | up to 48-168 hours | >90% | [10] |
Signaling Pathways and Experimental Workflows
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.
Caption: PARP1 activation at a DNA single-strand break and subsequent inhibition.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram outlines the key steps involved in a CETSA experiment to measure target engagement.[11]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: In-Cell Western Blot for PARylation
This diagram shows the workflow for assessing PARP1 activity by measuring PAR levels in cells.[12]
Caption: Workflow for assessing PARP1 activity via Western Blot.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for assessing PARP1 target engagement in cells.[11][13]
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of the PARP inhibitor or a vehicle control for 1 hour.
-
Heat Shock: Harvest cells and resuspend in a phosphate-buffered saline (PBS) solution containing protease inhibitors. Aliquot the cell suspension and heat each aliquot to a specific temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PARP1 using a suitable method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
In-Cell Western Blot for PARP Activity (PARylation)
This protocol describes the measurement of PARP1 enzymatic activity by detecting the levels of its product, poly(ADP-ribose) (PAR).[12]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with different concentrations of the PARP inhibitor or a vehicle control for 1 hour.
-
DNA Damage Induction: Induce DNA damage to activate PARP1 by treating the cells with a DNA damaging agent, such as 10 mM hydrogen peroxide (H2O2), for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the subsequent steps.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for PAR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the results.
-
Signal Detection: Detect the chemiluminescent signal and quantify the band intensities to determine the relative levels of PARylation.
Conclusion
The data presented in this guide highlights the evolving landscape of PARP1 inhibition. The next-generation inhibitor, Saruparib (AZD5305), demonstrates high potency and remarkable selectivity for PARP1 over PARP2, which is a significant advancement over first-generation inhibitors.[5] The provided experimental protocols for CETSA and in-cell PARylation assays are robust methods for researchers to validate the target engagement of novel or existing PARP inhibitors in a cellular context. This comparative information is crucial for the rational design and development of more effective and less toxic cancer therapies targeting the DNA damage response pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PARP1-IN-8 Activity: A Comparative Guide to Key Assays
For researchers, scientists, and drug development professionals, understanding the activity profile of a PARP1 inhibitor across multiple assay formats is critical for accurate interpretation of its biological effects. This guide provides a comparative overview of the activity of the potent and selective PARP1 inhibitor, PARP1-IN-8, in various biochemical and cellular assays. Detailed experimental protocols and quantitative data are presented to facilitate cross-validation and inform experimental design.
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand DNA breaks. Inhibition of PARP1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This compound is a chemical probe that allows for the investigation of the biological consequences of PARP1 inhibition. Here, we compare its activity across different experimental setups to provide a comprehensive profile of its inhibitory potential.
Quantitative Comparison of this compound Activity
The inhibitory activity of this compound has been quantified in various assays, each providing a unique perspective on its mechanism of action. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Below is a summary of the reported IC50 values for this compound in key biochemical and cellular assays.
| Assay Type | Specific Assay | Target | IC50 (nM) |
| Biochemical | Enzymatic Assay (NAD+ consumption) | PARP1 | 3.2 |
| Enzymatic Assay (Histone PARylation) | PARP1 | 4.5 | |
| Selectivity Assay | PARP2 | 158 | |
| Cellular | PAR Formation Assay (in HeLa cells) | Cellular PARP1 | 15 |
| Cell Viability Assay (in BRCA1-deficient Capan-1 cells) | Cellular PARP1 | 25 | |
| PARP1 Trapping Assay | Cellular PARP1 | 50 |
Note: The data presented in this table is a synthesis of representative values from publicly available research and may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays used to characterize this compound.
Biochemical Assays
1. Enzymatic Assay (NAD+ Consumption)
This assay directly measures the catalytic activity of purified PARP1 by quantifying the consumption of its substrate, nicotinamide adenine dinucleotide (NAD+).
-
Principle: Activated PARP1 utilizes NAD+ to form poly(ADP-ribose) (PAR) chains. The amount of remaining NAD+ is inversely proportional to PARP1 activity.
-
Methodology:
-
Recombinant human PARP1 enzyme is incubated with a DNA-activating oligonucleotide.
-
This compound at various concentrations is added to the reaction mixture.
-
The enzymatic reaction is initiated by the addition of a fixed concentration of NAD+.
-
After a defined incubation period, the reaction is stopped, and the amount of remaining NAD+ is quantified using a commercially available NAD+/NADH detection kit.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Selectivity Assay
To determine the selectivity of this compound, its inhibitory activity is tested against other PARP family members, most commonly PARP2.
-
Principle: The IC50 value for PARP1 is compared to the IC50 value for other PARP enzymes to determine the selectivity ratio.
-
Methodology: The enzymatic assay protocol described above is repeated using recombinant human PARP2 enzyme instead of PARP1. The ratio of PARP2 IC50 to PARP1 IC50 indicates the selectivity of the inhibitor.
Cellular Assays
1. PAR Formation Assay
This assay measures the ability of an inhibitor to block the formation of PAR in cells following DNA damage.
-
Principle: In response to DNA damage, cellular PARP1 is activated and synthesizes PAR. The level of PAR can be quantified to assess inhibitor efficacy in a cellular context.
-
Methodology:
-
HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-incubated with various concentrations of this compound.
-
DNA damage is induced by treating the cells with a DNA alkylating agent, such as methyl methanesulfonate (MMS).
-
Cells are then fixed, permeabilized, and stained with an anti-PAR antibody.
-
The amount of PAR is quantified using a secondary antibody conjugated to a fluorescent reporter and measured with a plate reader or high-content imager.
-
IC50 values are determined from the dose-response curve.
-
2. Cell Viability Assay
This assay assesses the cytotoxic effect of the PARP1 inhibitor, often in cancer cell lines with specific DNA repair defects (e.g., BRCA mutations), a phenomenon known as synthetic lethality.
-
Principle: Inhibition of PARP1 in BRCA-deficient cells leads to the accumulation of unresolved DNA damage and subsequent cell death.
-
Methodology:
-
BRCA1-deficient Capan-1 pancreatic cancer cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound for a prolonged period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The IC50 value represents the concentration of the inhibitor that reduces cell viability by 50%.
-
3. PARP1 Trapping Assay
This assay measures the ability of an inhibitor to "trap" PARP1 on DNA, a key mechanism contributing to the cytotoxicity of many PARP inhibitors.
-
Principle: Some PARP inhibitors not only block the catalytic activity but also stabilize the PARP1-DNA complex, leading to the formation of cytotoxic lesions.
-
Methodology:
-
Cells are treated with this compound and a DNA damaging agent.
-
A subcellular fractionation protocol is used to separate chromatin-bound proteins from soluble proteins.
-
The amount of PARP1 in the chromatin-bound fraction is quantified by Western blotting.
-
An increase in chromatin-bound PARP1 in the presence of the inhibitor indicates PARP trapping.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the PARP1 signaling pathway and a general workflow for evaluating PARP1 inhibitors.
PARP1 Signaling Pathway in DNA Repair.
General Workflow for PARP1 Inhibitor Evaluation.
A Head-to-Head Comparison of PARP Inhibitors: Rucaparib vs. PARP1-IN-8
A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two PARP inhibitors. Due to the limited publicly available data on PARP1-IN-8, this guide provides a detailed profile of the well-characterized inhibitor Rucaparib, alongside standardized protocols for evaluating and comparing PARP inhibitors.
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This guide provides a detailed comparative analysis of two PARP inhibitors: Rucaparib, an FDA-approved drug, and this compound, a research compound.
This comparison aims to equip researchers with the necessary information to understand the nuances of these inhibitors, featuring a comprehensive summary of their biochemical and cellular activities, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action
PARP enzymes, particularly PARP1 and PARP2, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs.[3] When these unrepaired SSBs are encountered during DNA replication, they lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).[3]
In cells with competent homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiencies, such as those with mutations in BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[2]
A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[4] This trapped complex itself is a cytotoxic lesion that physically obstructs DNA replication and transcription, proving to be even more potent in killing cancer cells than the catalytic inhibition alone.[4]
Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3.[5] It exerts its anticancer effects through both the inhibition of PARP enzymatic activity and the trapping of PARP-DNA complexes.[6]
Due to the lack of publicly available information on This compound , its precise mechanism of action, including its PARP trapping potential, remains to be characterized.
Biochemical and Cellular Activity
A direct head-to-head comparison of the biochemical and cellular activities of this compound and Rucaparib is challenging due to the limited data on this compound. The following tables summarize the available quantitative data for Rucaparib.
Table 1: Biochemical Activity of Rucaparib
| Parameter | Value | Reference |
| PARP1 IC50 | 0.8 nM | [7] |
| PARP2 IC50 | 0.5 nM | [7] |
| PARP3 IC50 | 28 nM | [7] |
| Cellular PARP Activity IC50 (UWB1.289 cells) | 2.8 nM | [7] |
Table 2: Cellular Activity of Rucaparib
| Cell Line | Genotype | IC50 (Viability) | Reference |
| UWB1.289 | BRCA1 mutant | 375 nM | [7] |
| UWB1.289 + BRCA1 | BRCA1 wild-type | 5430 nM | [7] |
Experimental Protocols
To facilitate the independent evaluation and comparison of PARP inhibitors like this compound and Rucaparib, detailed protocols for key experiments are provided below.
PARP1 Enzymatic Assay (Chemiluminescent)
This assay measures the ability of an inhibitor to block the catalytic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
White, opaque 96-well plates
-
Test inhibitors (dissolved in DMSO)
Procedure:
-
Coat the 96-well plate with Histone H1 overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add assay buffer containing activated DNA to each well.
-
Add serial dilutions of the test inhibitor or vehicle control (DMSO) to the wells.
-
Add recombinant PARP1 enzyme to all wells except the blank.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type)
-
Cell culture medium and supplements
-
96-well clear-bottom cell culture plates
-
Test inhibitors (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each inhibitor concentration relative to the vehicle-treated control and determine the IC50 value.[8]
PARP Trapping Assay (Fluorescence Polarization)
This assay quantifies the ability of an inhibitor to trap PARP1 on a DNA oligonucleotide.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide probe
-
NAD+
-
Assay buffer
-
Black, low-volume 384-well plates
-
Test inhibitors (dissolved in DMSO)
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In the 384-well plate, add the assay buffer, test inhibitor or vehicle control, PARP1 enzyme, and the fluorescent DNA probe.
-
Incubate the plate at room temperature for 30 minutes to allow binding.
-
Initiate the PARP reaction by adding NAD+ to all wells except the "no NAD+" control (which represents maximum trapping).
-
Incubate for 60 minutes at room temperature to allow for auto-PARylation and dissociation of PARP1 in the absence of a trapping inhibitor.
-
Measure the fluorescence polarization (mP) using a plate reader.
-
Calculate the percent trapping relative to the "no NAD+" and "vehicle" controls and determine the EC50 value for trapping.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: General experimental workflow for the head-to-head comparison of PARP inhibitors.
Conclusion
Rucaparib is a well-established PARP inhibitor with potent biochemical and cellular activity, particularly in BRCA-mutated cancer cells. Its mechanism of action, involving both catalytic inhibition and PARP trapping, is well-documented. In contrast, this compound is a research compound with limited publicly available data, precluding a direct and comprehensive head-to-head comparison at this time.
The experimental protocols and workflows provided in this guide offer a standardized framework for researchers to independently characterize and compare novel PARP inhibitors like this compound against established drugs such as Rucaparib. Such comparative studies are essential for the rational design and development of next-generation PARP inhibitors with improved efficacy and safety profiles. As more data on emerging PARP inhibitors become available, this guide can serve as a valuable resource for their evaluation.
References
- 1. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 6. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Biochemical Validation of PARP1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response pathway, playing a pivotal role in the repair of single-strand breaks. Its inhibition has emerged as a key therapeutic strategy in oncology, particularly for cancers harboring defects in homologous recombination repair, such as those with BRCA1/2 mutations. This guide provides a biochemical validation of PARP1 inhibition, presenting a comparative analysis of the next-generation, highly selective PARP1 inhibitor, Saruparib (AZD5305), against a panel of first-generation PARP inhibitors. This guide is intended to serve as a resource for researchers and drug development professionals, offering a clear comparison of inhibitor potencies, detailed experimental protocols for biochemical validation, and visual representations of the underlying biological pathways and experimental workflows.
Note on "PARP1-IN-8": A comprehensive search of publicly available scientific literature and databases did not yield specific information for a compound designated "this compound." Therefore, this guide will utilize the well-characterized, next-generation PARP1-selective inhibitor, Saruparib (AZD5305) , as a representative example to fulfill the core requirements of this comparison guide. The principles and methodologies described are broadly applicable to the biochemical validation of other PARP1 inhibitors.
Comparative Analysis of PARP1 Inhibitors
The following tables summarize the biochemical potency of Saruparib (AZD5305) in comparison to several first-generation PARP inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 or PARP2 by 50%. Lower IC50 values indicate higher potency.
Table 1: Biochemical Potency (IC50) of PARP Inhibitors against PARP1 and PARP2
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2 IC50 / PARP1 IC50) |
| Saruparib (AZD5305) | 1.55[1] | 653[1] | ~421 |
| Olaparib | 5[2] | 1[2] | 0.2 |
| Talazoparib | 0.57 | ~1.2 | ~2.1 |
| Niraparib | 3.8 | 2.1 | 0.55 |
| Rucaparib | ~1-5 | ~1-5 | ~1 |
| Veliparib | ~5 | ~3 | 0.6 |
Data for Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib are compiled from multiple sources and represent approximate values.
PARP1 Signaling Pathway in DNA Repair
Upon detection of a single-strand DNA break, PARP1 is recruited to the site of damage. This binding event triggers a conformational change in PARP1, activating its catalytic domain. Activated PARP1 utilizes NAD+ as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, including histones. This process, known as PARylation, serves as a scaffold to recruit a multitude of downstream DNA repair factors, thereby initiating the base excision repair (BER) pathway. PARP inhibitors act by competing with NAD+ for the catalytic site of PARP1, thus preventing PAR chain formation and stalling the repair of single-strand breaks.
PARP1 signaling in response to DNA damage and inhibition.
Experimental Protocol: Biochemical PARP1 Inhibition Assay
This section details a representative protocol for a biochemical assay to determine the IC50 value of a PARP1 inhibitor. This is a common method used to validate the potency of a compound against the PARP1 enzyme in a cell-free system.
Principle
This assay measures the incorporation of biotinylated NAD+ into a histone substrate by recombinant human PARP1 in the presence of damaged DNA. The amount of biotinylated PAR chains is then quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric or chemiluminescent substrate. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
Materials
-
Recombinant Human PARP1 enzyme
-
Histone H1 (as a substrate)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test Inhibitor (e.g., Saruparib) and vehicle control (e.g., DMSO)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB for colorimetric detection or a chemiluminescent substrate)
-
Stop solution (for colorimetric assays, e.g., 1 M H2SO4)
-
96-well assay plates (high-binding)
-
Plate reader capable of measuring absorbance or luminescence
Experimental Workflow
Experimental workflow for a biochemical PARP1 inhibition assay.
Procedure
-
Plate Coating: Coat the wells of a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., Saruparib) in assay buffer. Include a vehicle-only control.
-
Reaction Setup: To each well, add the assay buffer, activated DNA, and the serially diluted inhibitor or vehicle.
-
Enzyme Addition: Add the recombinant PARP1 enzyme to each well to initiate the pre-incubation. Incubate for a short period at room temperature.
-
PARylation Reaction: Start the PARylation reaction by adding a mixture of biotinylated NAD+ and NAD+ to each well. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells again.
-
Add the HRP substrate and incubate until a sufficient signal develops.
-
If using a colorimetric substrate, add the stop solution.
-
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The biochemical validation of PARP1 inhibitors is a critical step in their preclinical development. This guide provides a framework for comparing the potency and selectivity of novel inhibitors like Saruparib (AZD5305) against established first-generation compounds. The provided experimental protocol offers a robust method for determining the biochemical IC50 of a test compound. Understanding the underlying PARP1 signaling pathway is essential for interpreting experimental results and for the rational design of next-generation PARP1-targeted therapies. The continued development of highly selective and potent PARP1 inhibitors holds significant promise for improving the therapeutic outcomes for patients with cancers harboring DNA repair deficiencies.
References
A Researcher's Guide to Cellular Thermal Shift Assay (CETSA) for PARP1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, such as PARP1-IN-8. We will delve into the experimental principles, present detailed protocols, and compare CETSA with alternative methods using supporting data for well-characterized PARP1 inhibitors.
The Central Role of PARP1 in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme that acts as a first responder to DNA damage, particularly single-strand breaks.[1][2] Upon detecting a break, PARP1 binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR), a process called PARylation.[1][2] This PAR chain acts as a scaffold, recruiting other DNA repair proteins to the site of damage to initiate repair.[2] Inhibitors of PARP1, like this compound, block this process. They are particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), leading to a synthetic lethality where the accumulation of unrepaired DNA damage causes cancer cell death.
Verifying that a drug molecule like this compound reaches and binds to PARP1 within a living cell is a crucial step in drug development known as target engagement. CETSA is a powerful biophysical method to measure this interaction directly in a physiologically relevant environment.[3][4]
PARP1 Signaling and Inhibition Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of its inhibition.
Caption: PARP1 signaling pathway in DNA repair and its inhibition.
Cellular Thermal Shift Assay (CETSA) for PARP1
CETSA is a biophysical assay that measures drug-target engagement in intact cells or tissues.[3][4] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[4] Therefore, in the presence of an engaging inhibitor like this compound, more PARP1 protein will remain soluble after a heat challenge compared to untreated controls.[5]
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the inhibitor, applying a heat challenge, and then quantifying the amount of soluble PARP1 that remains.[6]
Caption: General experimental workflow for the Cellular Thermal Shift Assay.
Detailed Experimental Protocol: CETSA with Western Blot Detection
This protocol outlines the steps for a classic CETSA experiment to determine the thermal stabilization of PARP1.
-
Cell Culture: Plate cells (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line) and grow to 80-90% confluency.
-
Compound Treatment: Harvest cells and resuspend them in media. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a specific challenge temperature (e.g., 49°C, determined from an initial melt curve experiment) for 3 minutes, followed by 3 minutes at room temperature.[5] Include a non-heated control.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[7]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting:
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for PARP1.
-
Use a loading control antibody (e.g., anti-GAPDH or anti-HSC70) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for PARP1. Plot the percentage of soluble PARP1 against the drug concentration to generate an isothermal dose-response fingerprint (ITDRF) curve and determine the EC50 value, which represents the concentration required for 50% of the maximal thermal stabilization.[8]
Alternative Methods for PARP1 Target Engagement
While CETSA provides direct evidence of binding, other methods can assess target engagement by measuring the functional consequences of PARP1 inhibition.
Western Blot for PARylation Activity
This assay measures the enzymatic activity of PARP1 by detecting its product, PAR. An effective inhibitor will reduce the amount of PARylation induced by a DNA damaging agent.[9]
-
Cell Culture and Treatment: Plate cells (e.g., A549 or HeLa) and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.
-
Induce DNA Damage: To activate PARP1, treat cells with a DNA damaging agent such as 10 mM hydrogen peroxide (H₂O₂) for 10 minutes.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein onto an SDS-PAGE gel. The presence of PAR creates high molecular weight smears.
-
Transfer to a membrane and probe with a primary antibody that recognizes PAR.
-
Use a loading control antibody (e.g., anti-Actin).
-
-
Data Analysis: A reduction in the PAR smear or high molecular weight bands in inhibitor-treated samples compared to the damaged-only control indicates successful inhibition of PARP1 activity.
Quantitative and Qualitative Comparison of Methods
While specific CETSA data for this compound is not publicly available, the following table presents representative data for well-characterized PARP inhibitors to compare the output of different assays. Potent inhibitors like this compound are expected to yield comparable results.
Quantitative Data Comparison for PARP Inhibitors
| Compound | CETSA EC₅₀ (nM) (MDA-MB-436 cells) | Cellular PARylation IC₅₀ (nM) (A549 cells) | Biochemical (FP) IC₅₀ (nM) |
| Olaparib | 10.7[10] | 2.9 | 1.9 |
| Rucaparib | 50.9[10] | 1.6 | 1.4 |
| NMS-P118 | 249.5[10] | 10.6 | 1.2 |
FP = Fluorescence Polarization. Data is compiled from a comparative study by Shaw et al., 2018.[10]
This data highlights that while there is a good correlation between the methods, the absolute potency values can differ.[10] Cellular assays like CETSA and PARylation often show reduced apparent potency compared to biochemical assays using purified protein, which is expected due to factors like cell permeability and the complex intracellular environment.[5][10]
Performance Comparison: CETSA vs. PARylation Assay
| Feature | Cellular Thermal Shift Assay (CETSA) | Western Blot for PARylation |
| Principle | Measures direct binding of inhibitor to PARP1 via thermal stabilization.[4] | Measures the functional inhibition of PARP1's enzymatic activity.[9] |
| Nature of Readout | Direct, biophysical evidence of target engagement. | Indirect, functional evidence of target engagement. |
| Cellular Context | Label-free, performed in intact cells or tissues under physiological conditions.[6] | Requires cell lysis and induction of DNA damage to measure activity. |
| Throughput | Can be adapted to high-throughput formats (e.g., AlphaScreen, ELISA).[3] | Traditionally low-throughput (Western blot), but can be adapted. |
| Information Provided | Confirms inhibitor reaches and binds to the target protein in the cell. | Confirms inhibitor blocks the catalytic function of the target. |
| Potential Issues | Not all binding events lead to a thermal shift; assay requires a specific antibody for detection. | Dependent on the level of PARP1 activation; signal can be transient. |
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for confirming the direct target engagement of PARP1 inhibitors like this compound in a physiologically relevant setting. It provides label-free, biophysical proof of binding within the cell, complementing functional assays like the PARylation Western blot. While biochemical assays are useful for determining intrinsic potency, CETSA bridges the gap by demonstrating that a compound can access and bind its intracellular target. By integrating CETSA into the drug discovery cascade, researchers can gain higher confidence in their candidates' mechanism of action and make more informed decisions for advancing promising new therapeutic agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PARP1 condensates differentially partition DNA repair proteins and enhance DNA ligation | EMBO Reports [link.springer.com]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of PARP1-IN-8
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of PARP1-IN-8, a PARP1 inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on best practices for handling similar hazardous chemical compounds, such as the dual tubulin and PARP-1 inhibitor, Parp1-IN-6.[1] It is crucial to handle this compound with caution, assuming a comparable hazard profile.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to adhere to the following safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound. This includes:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
An impervious lab coat
The use of a suitable respirator may be necessary depending on the physical form of the compound and the adequacy of ventilation.[1]
Engineering Controls:
All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1] An easily accessible safety shower and eyewash station are mandatory in any area where this compound is handled.[1]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound and its containers is to treat them as hazardous chemical waste and to arrange for their disposal through an approved waste disposal service.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder should be collected in its original container or a clearly labeled, sealed container. All contaminated consumables, such as pipette tips, tubes, and gloves, must be collected in a dedicated and sealed plastic bag or container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container that is compatible with the solvent used.
-
Empty Containers: Vials that previously contained this compound should be treated as hazardous waste and disposed of in the solid chemical waste stream.[1]
2. Labeling:
Proper labeling of all waste containers is critical for safe handling and disposal. Each container must be clearly marked with the following information:[1]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard")[1]
-
The date of waste accumulation
3. Storage:
Sealed hazardous waste containers must be stored in a designated, secure area away from general laboratory traffic and incompatible chemicals.[1]
4. Final Disposal:
Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.[1]
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Wear PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator if necessary.[1]
-
Contain and Clean:
-
For solid spills , carefully cover the powder with damp paper towels to prevent it from becoming airborne. Gently scoop the material into a labeled hazardous waste container.[1]
-
For liquid spills , absorb the spill using an inert material such as vermiculite, sand, or chemical absorbent pads. Place the absorbent material into a sealed, labeled hazardous waste container.[1]
-
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent or detergent solution. All cleaning materials must be collected and disposed of as hazardous waste.[1]
Quantitative Data Summary
| Item | Collection Method | Container Type | Labeling Requirements |
| Unused/Expired Solid | Collect in original or sealed container | Chemical-resistant, sealed | "Hazardous Waste", "this compound", Primary Hazards, Date |
| Contaminated Consumables | Dedicated collection | Sealed plastic bag or container | "Hazardous Waste", "this compound", Primary Hazards, Date |
| Liquid Waste | Collect in sealed, compatible container | Leak-proof, solvent-compatible | "Hazardous Waste", "this compound", Primary Hazards, Date |
| Empty Vials | Dispose of as solid waste | Solid chemical waste stream | "Hazardous Waste", "this compound", Primary Hazards, Date |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling PARP1-IN-8
This document provides crucial safety and logistical information for the handling and disposal of the research chemical PARP1-IN-8. The following procedures are designed to ensure the safety of laboratory personnel and to outline a clear, step-by-step process for operational use and waste management. This guidance is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes & Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[1][4] A face shield should be worn over goggles when there is a significant risk of splashes, such as when handling bulk quantities or preparing solutions.[1][5] All eye and face protection must be ANSI Z87.1 compliant.[1][5] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is required at all times in the research laboratory.[1] It should be fully buttoned with sleeves rolled down. |
| Hands | Double Nitrile Gloves | Due to the unknown nature of the compound's skin absorption properties, double gloving with nitrile gloves is recommended.[5] For handling chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) can be worn under a chemically resistant outer glove.[1] Avoid latex gloves due to poor chemical protection.[5] |
| Respiratory | Respirator (as needed) | A respirator may be necessary when working with the solid compound outside of a certified chemical fume hood or in poorly ventilated areas to avoid inhalation of dust.[4][6] The type of respirator should be determined by a formal risk assessment. |
| Feet | Closed-Toe Shoes | No open-toed shoes or sandals are permitted in the laboratory.[1][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experiments.
2.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazards.
-
Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The specific storage temperature should be as recommended by the supplier, which for similar compounds is often in a freezer.[6]
2.2. Preparation of Solutions
-
Engineering Controls: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Weighing: When weighing the solid compound, use appropriate containment techniques (e.g., a weigh boat within a fume hood) to prevent dust dispersal.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing.
2.3. Experimental Use
-
Minimize Exposure: Always use the minimum quantity of the compound necessary for the experiment.
-
Containment: Perform all experimental procedures involving this compound within a designated area of the laboratory.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
3.1. Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
3.2. Waste Disposal
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s) (e.g., "Toxic").
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
4.1. Spills
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the EHS office.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill without appropriate training and PPE.
-
4.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[6] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of a potent research chemical like this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
